8-Fluoroquinoline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAXKYOTPSFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192591 | |
| Record name | Quinoline, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-68-3 | |
| Record name | 8-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-FLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC3ZS5FY7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8-Fluoroquinoline, a key intermediate in organic synthesis with significant applications in medicinal chemistry and materials science. Below you will find its chemical and physical properties, detailed experimental protocols for its synthesis, and a visualization of the mechanistic pathway for the broader class of fluoroquinolone compounds.
Core Properties of this compound
This compound is a fluorinated derivative of quinoline.[1] It is a colorless to pale yellow solid or liquid that is stable at room temperature and soluble in organic solvents such as alcohols and ketones.[2] Its unique structural characteristics make it a valuable building block in the development of novel compounds with potent biological activities.[1]
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative data for this compound (CAS Number: 394-68-3).[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 394-68-3 | [3][4][6] |
| Molecular Formula | C₉H₆FN | [3][4][6] |
| Molecular Weight | 147.15 g/mol | [3][4][6] |
| Boiling Point | 148-150 °C at 30 Torr | [2][5] |
| Density | 1.215 g/cm³ at 25 °C | [2][5] |
| Flash Point | 98 °C | [2] |
| Refractive Index | 1.60 | [2] |
| Purity | ≥ 98% (GC) | [1] |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-infective and anticancer agents.[1][2] Its derivatives have demonstrated promising activity against a range of bacteria, making them valuable in the pursuit of new antibiotics.[1][2] The broader class of fluoroquinolones, to which this compound belongs, are known for their antibacterial efficacy.[7]
Beyond its role in antimicrobial development, this compound is also utilized in:
-
Fluorescent Probes: Its inherent fluorescence properties make it a suitable component for creating probes used in biological imaging to visualize cellular processes.[1]
-
Materials Science: This chemical is used in formulating advanced materials, including polymers and coatings.[1]
-
Environmental Monitoring: It is employed in analytical chemistry for the detection and quantification of pollutants.[1]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is through the Skraup synthesis, starting from o-fluoroaniline.[8]
Methodology:
-
Reaction Setup: Add 85% sulfuric acid (623 g) to a 1 L reaction flask. Slowly and dropwise, add o-fluoroaniline (133 g, 1.2 mol).[8]
-
Initial Heating: Heat the reaction mixture to 130 °C and stir at this temperature for 2 hours.[8]
-
Addition of Reagents: While maintaining the reaction temperature at 130 °C, slowly and dropwise add glycerol (121 g, 1.3 mol) and potassium iodide (3 g).[8]
-
Reaction Continuation: After the dropwise addition is complete, continue to stir the reaction mixture at 130 °C for 18 hours.[8]
-
Quenching: Cool the reaction solution to room temperature and then slowly pour it into ice water to quench the reaction.[8]
-
Neutralization: After quenching, add aqueous sodium hydroxide solution dropwise to adjust the pH to 8-9.[8]
-
Extraction and Concentration: Perform an extraction with methyl tert-butyl ether. Separate the oil layer and concentrate it.[8]
-
Purification: Distill the concentrate under high vacuum using a filled distillation column to obtain high-purity this compound (146 g). The reported yield is 83% with a purity of 99.7% as determined by gas chromatography.[8]
Experimental Workflow: Synthesis of this compound
Mechanism of Action for Fluoroquinolones
Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11] By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks.[9] This action blocks the progression of the replication fork, ultimately leading to bacterial cell death.[9][11] The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[10]
Signaling Pathway: Fluoroquinolone Mechanism of Action
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. chemwhat.com [chemwhat.com]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS 394-68-3 | this compound - Synblock [synblock.com]
- 7. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 394-68-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ldh.la.gov [ldh.la.gov]
- 11. thesciencenotes.com [thesciencenotes.com]
Physicochemical Properties of 8-Fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoroquinoline is a substituted heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of pharmacologically active molecules, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and outlines a representative synthetic workflow. All quantitative data are presented in a structured tabular format for ease of reference and comparison.
Core Physicochemical Data
The physicochemical properties of this compound determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations. The data presented below have been aggregated from various chemical databases and literature sources. It is important to note that while some properties are well-documented, others, such as the melting point, have conflicting reports in the literature, and some sources describe the compound as a liquid at room temperature.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆FN |
| Molecular Weight | 147.15 g/mol |
| Appearance | Colorless to light yellow/orange liquid or solid[1][2] |
| Boiling Point | 238.4 °C at 760 mmHg[3][4] |
| 148-150 °C at 30 Torr[5][6] | |
| Density | 1.215 g/cm³ at 25 °C[1][5][6] |
| Refractive Index | 1.600 - 1.614[1][4] |
Table 2: Acid-Base and Partitioning Properties of this compound
| Property | Value | Notes |
| pKa (Predicted) | 1.93 ± 0.17[1] | Refers to the protonation of the quinoline nitrogen. |
| logP (Predicted) | 2.2 - 2.37[4][7] | Indicates moderate lipophilicity. |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Generally poorly soluble[8] | Quinolones, in general, exhibit low water solubility between pH 6 and 8[8][9]. |
| Organic Solvents | Soluble | Soluble in alcohols and ketones. |
Experimental Protocols
The following sections detail the standard methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.
Synthesis of this compound via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely recognized method for the synthesis of quinolines. The following protocol is a representative procedure for the synthesis of an this compound core structure.
Step 1: Condensation of 2-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME) A mixture of 2-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, for 1-2 hours. This step results in the formation of ethyl 2-((2-fluoroanilino)methylene)malonate through a nucleophilic substitution reaction, with the elimination of ethanol.
Step 2: Thermal Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for 30-60 minutes. This high temperature induces an intramolecular cyclization, followed by the elimination of another molecule of ethanol, to form ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation The resulting quinoline derivative is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, to convert the ester group to a carboxylic acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 8-fluoro-4-hydroxyquinoline. Further chemical modifications would be required to arrive at the parent this compound.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Methodology (Capillary Method):
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range is indicative of a pure compound.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For this compound, the pKa of the quinoline nitrogen is of primary interest.
Methodology (Potentiometric Titration):
-
A solution of this compound of a known concentration is prepared in an appropriate solvent system (e.g., water/co-solvent).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.
-
The mixture is shaken vigorously until equilibrium is reached (typically 24 hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Solubility is a fundamental property that influences a drug's bioavailability.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved (typically 24-48 hours).
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.
Conclusion
The physicochemical properties of this compound outlined in this guide provide essential data for its application in research and development. The moderate lipophilicity and basicity of the quinoline core are key features that can be modulated through further chemical modification to optimize drug-like properties. The provided experimental protocols offer standardized approaches for the synthesis and characterization of this compound and its derivatives, ensuring reproducibility and reliability in scientific investigations. Further experimental work is warranted to definitively determine the melting point and to quantify its solubility in a range of pharmaceutically relevant solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. CAS 394-68-3 | this compound - Synblock [synblock.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. ldh.la.gov [ldh.la.gov]
- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Synthesis of 8-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways to 8-fluoroquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom at the 8-position of the quinoline ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.
This document details the core synthetic strategies, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, with a focus on their application to the synthesis of this compound. It includes detailed experimental protocols where available in the literature, quantitative data for reaction parameters, and visual diagrams of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.
Core Synthesis Pathways
The synthesis of the quinoline ring is a well-established field of organic chemistry, with several named reactions providing versatile entry points to this important heterocycle. For the synthesis of this compound, these methods typically employ 2-fluoroaniline as the key starting material.
Skraup Synthesis
The Skraup synthesis is a classic and robust method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.
Reaction Scheme:
Experimental Protocol:
-
Materials: 2-fluoroaniline, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and a moderator (e.g., ferrous sulfate).
-
Procedure (General):
-
In a fume hood, cautiously mix 2-fluoroaniline, glycerol, the oxidizing agent, and the moderator in a round-bottom flask equipped with a reflux condenser.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid.
-
Gently heat the mixture. Once the reaction initiates, it may become exothermic. The rate should be controlled by external cooling if necessary.
-
After the initial exothermic phase subsides, heat the mixture under reflux for several hours to complete the reaction.
-
After cooling, dilute the reaction mixture with water and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude this compound can be purified by steam distillation followed by fractional distillation under reduced pressure.
-
Quantitative Data:
Yields for the Skraup synthesis can vary widely depending on the substrate and reaction conditions. For the synthesis of unsubstituted quinoline, yields of 84-91% have been reported.[3] The yield for this compound is expected to be in a similar range but requires experimental verification.
| Parameter | Value |
| Starting Material | 2-Fluoroaniline |
| Reagents | Glycerol, H₂SO₄, Oxidizing Agent |
| Temperature | Reflux |
| Reported Yield (Quinoline) | 84-91%[3] |
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4][5] When applied to the synthesis of this compound, 2-fluoroaniline would be reacted with an α,β-unsaturated carbonyl compound like acrolein or crotonaldehyde in the presence of an acid catalyst.[4][5] To mitigate the tendency of acrolein to polymerize, stable precursors like acrolein diethyl acetal can be used.[6]
Reaction Scheme:
Experimental Protocol (Generalized):
A general protocol for the Doebner-von Miller reaction using acrolein diethyl acetal is as follows:[6]
-
Materials: 2-fluoroaniline, acrolein diethyl acetal, a strong acid (e.g., hydrochloric acid or sulfuric acid), and an oxidizing agent (often generated in situ).
-
Procedure (General):
-
Dissolve 2-fluoroaniline in an acidic medium.
-
Slowly add acrolein diethyl acetal to the reaction mixture. The acetal will hydrolyze in situ to generate acrolein.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base to precipitate the crude product.
-
Purify the product by distillation or recrystallization.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Fluoroaniline |
| Reagents | α,β-Unsaturated Carbonyl (e.g., Acrolein), Acid Catalyst |
| Temperature | Reflux |
| Reported Yield (General) | Moderate to Good[6] |
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[7][8] For the synthesis of this compound, this would involve the reaction of 2-amino-3-fluorobenzaldehyde with acetaldehyde.
Reaction Scheme:
Experimental Protocol (Generalized):
A generalized protocol for the Friedländer synthesis is as follows:[7][8][9]
-
Materials: 2-amino-3-fluorobenzaldehyde, acetaldehyde, and a catalyst (e.g., piperidine for base catalysis or p-toluenesulfonic acid for acid catalysis).
-
Procedure (General):
-
Dissolve 2-amino-3-fluorobenzaldehyde and acetaldehyde in a suitable solvent, such as ethanol.
-
Add a catalytic amount of the chosen acid or base.
-
Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
The Friedländer synthesis can provide good to excellent yields, often in the range of 70-90% for related quinoline derivatives.[9]
| Parameter | Value |
| Starting Material | 2-Amino-3-fluorobenzaldehyde |
| Reagents | Acetaldehyde, Catalyst |
| Temperature | Reflux |
| Reported Yield (Derivatives) | 70-90%[9] |
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[10][11] To synthesize this compound, 2-fluoroaniline would be reacted with malonaldehyde or a malonaldehyde equivalent, such as malonaldehyde tetraethyl acetal, in the presence of a strong acid.
Reaction Scheme:
Experimental Protocol (Generalized):
A general procedure for the Combes synthesis is as follows:[10][11]
-
Materials: 2-fluoroaniline, a malonaldehyde equivalent (e.g., malonaldehyde tetraethyl acetal), and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Procedure (General):
-
Condense 2-fluoroaniline with the malonaldehyde equivalent, which may require initial heating to form the enamine intermediate.
-
Add the strong acid catalyst to the enamine intermediate.
-
Heat the reaction mixture to induce cyclization and dehydration.
-
After the reaction is complete, cool the mixture and pour it onto ice.
-
Neutralize with a base to precipitate the crude product.
-
Purify by recrystallization or chromatography.
-
Quantitative Data:
Yields for the Combes synthesis are generally moderate to good, but are highly dependent on the specific substrates and reaction conditions used.
| Parameter | Value |
| Starting Material | 2-Fluoroaniline |
| Reagents | β-Diketone (e.g., Malonaldehyde), Acid Catalyst |
| Temperature | Elevated |
| Reported Yield (General) | Moderate to Good |
Conclusion
The synthesis of this compound can be achieved through several classical quinoline synthesis routes, with the Skraup, Doebner-von Miller, Friedländer, and Combes reactions being the most prominent. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product. While detailed experimental protocols specifically for this compound are not extensively reported in readily accessible literature, the generalized procedures for these named reactions, starting from 2-fluoroaniline or its derivatives, provide a solid foundation for the development of a robust synthetic route. Further optimization of reaction conditions for each pathway would be necessary to achieve high yields and purity for this valuable heterocyclic compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Biological Versatility of 8-Fluoroquinoline Derivatives: A Technical Guide for Drug Development
Abstract
The 8-fluoroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a primary focus on their anticancer, antibacterial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area of therapeutics.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that have long been a cornerstone of pharmaceutical research, leading to the development of numerous drugs with a wide range of therapeutic applications. The introduction of a fluorine atom at the 8th position of the quinoline ring has been shown to significantly modulate the physicochemical and biological properties of these molecules. This substitution can enhance metabolic stability, improve cell membrane permeability, and influence the binding affinity to biological targets. Consequently, this compound derivatives have demonstrated significant potential as anticancer, antibacterial, and antiviral agents. This guide aims to consolidate the current knowledge on these derivatives, providing a technical foundation for their continued exploration and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the construction of the core quinoline ring system followed by functionalization at various positions. A common strategy is the Gould-Jacobs reaction, which allows for the versatile synthesis of the 4-quinolone scaffold.
General Synthetic Protocol: Gould-Jacobs Reaction
A representative synthetic scheme for preparing the 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a key intermediate, is outlined below.
Caption: General workflow for the synthesis of the 8-fluoroquinolone core.
Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol is adapted from the synthesis of a key synthon for further derivatization[1].
-
Nitration of the Fluoroquinolone Nucleus: Initial attempts to directly nitrate the fluoroquinolone nucleus often result in decarboxylation. A more successful approach involves a multi-step synthesis.
-
Preparation of the Synthon: The starting material, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is first synthesized using established methods.
-
Nitration: The synthon is carefully nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the C-8 position.
-
Purification: The resulting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is purified by recrystallization.
-
Derivatization at C-7: The 7-chloro group of the nitrated synthon is susceptible to nucleophilic aromatic substitution. Various primary amines can be introduced at this position by reacting the synthon with the desired amine in a suitable solvent, often with a base to neutralize the liberated HCl. The 8-nitro group facilitates this substitution[1].
Anticancer Activity
Numerous this compound derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of their anticancer action is often attributed to the inhibition of human topoisomerase II, an enzyme crucial for DNA replication and cell division[2]. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
Table 1: Anticancer Activity of Ciprofloxacin Derivatives (IC50 in µM) [2][3][4]
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) |
| Ciprofloxacin-chalcone hybrid 8 | 11.5 (48h) | - | - | 5.6 (48h) |
| Piperonal ciprofloxacin hydrazone 26 | 3.71 | - | 3.69 | - |
| 3,7-bis-benzylidene of ciprofloxacin 27 | 1.21 | - | 0.87 | - |
| N-acylated ciprofloxacin 32 | 4.3 | - | - | - |
| Ciprofloxacin/quinoline hybrid 65 | - | - | - | - |
| Ciprofloxacin/quinoline hybrid 66 | - | - | - | - |
| Norfloxacin derivative 73 | 2.27 | - | - | - |
| ortho-phenol chalcone of ciprofloxacin 97 | - | 27.71 | - | 22.09 |
| Doxorubicin (Reference) | ~0.04-1 | ~0.01-0.5 | ~0.05-0.5 | ~0.1-1 |
Table 2: Anticancer Activity of Levofloxacin-Thiadiazole Hybrids (IC50 in µM) [3]
| Compound | MCF-7 (Breast) | A549 (Lung) | SKOV-3 (Ovarian) |
| 17a | 2.45 | 3.12 | 4.67 |
| 17b | 1.69 | 2.88 | 3.91 |
| 17c | 3.11 | 4.53 | 5.82 |
| 17d | 1.83 | 2.97 | 4.15 |
| 17e | 2.05 | 3.46 | 4.98 |
| 17f | 4.21 | 5.78 | 6.93 |
| 17g | 3.88 | 4.91 | 5.12 |
| 17h | 1.76 | 2.54 | 3.88 |
| Doxorubicin | 0.89 | 1.02 | 1.23 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Antibacterial Activity
Fluoroquinolones are a well-established class of broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[8]. The 8-fluoro substitution can influence the potency and spectrum of activity of these derivatives.
Mechanism of Antibacterial Action
Caption: Mechanism of action of fluoroquinolones in bacteria.
Quantitative Antibacterial Data
The antibacterial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 3: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives (MIC in µg/mL) [1][9][10]
| Compound Number | E. coli ATCC 8739 | S. aureus ATCC 6538 |
| 3 | 4.7 | 0.97 |
| 9a | 37.5 | >100 |
| 9b | 15 | 0.65 |
| 9d | ND | 3.5 |
| 9e | 10 | 4 |
| 9f | 10 | 5 |
| 9g | 8.8 | 1.2 |
| 10 | 23 | 29 |
| 11 | 28 | 35 |
| Ciprofloxacin | 2.6 | 0.59 |
| ND: Not Detected |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12][13][14]
Methodology:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Antiviral Activity
The antiviral potential of quinoline derivatives, including some 8-fluoro substituted compounds, has been explored against a variety of viruses. Their mechanisms of action in this context are diverse and can involve the inhibition of viral enzymes, interference with viral entry or replication processes, or modulation of host cell factors required for viral propagation.
Quantitative Antiviral Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
Table 4: Antiviral Activity of Quinoline Derivatives against Dengue Virus (DENV) [15][16]
| Compound | Virus Serotype | EC50 (µM) |
| 8-HQ-aminobenzothiazole 1 | DENV-2 | 0.91 |
| Difloxacin | DENV-4 | 10.1 |
| Ciprofloxacin | DENV-4 | 19.6 |
| Enoxacin | DENV-4 | 7.6 |
Note: Data for a broader range of this compound derivatives against various viruses is still emerging.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[8][17]
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells is grown in a multi-well plate.
-
Virus and Compound Incubation: A known amount of virus is pre-incubated with serial dilutions of the this compound derivative.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound), and the EC50 is determined from the dose-response curve.
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and antiviral agents warrants further investigation. The structure-activity relationships of these derivatives are complex, with substitutions at various positions of the quinoline ring significantly influencing their potency and selectivity. Future research should focus on the rational design and synthesis of novel this compound derivatives with improved therapeutic indices. The development of derivatives with multi-target activities could also be a promising strategy to combat drug resistance. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource to accelerate these research and development efforts.
References
- 1. ammanu.edu.jo [ammanu.edu.jo]
- 2. benchchem.com [benchchem.com]
- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. ibg.kit.edu [ibg.kit.edu]
- 14. youtube.com [youtube.com]
- 15. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of 8-Fluoroquinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinolones are a class of synthetic broad-spectrum antibacterial agents, with the fluoroquinolones representing a significant advancement in therapeutic efficacy and spectrum.[1] Within this class, substitutions on the core quinolone ring profoundly influence antibacterial potency, pharmacokinetics, and target specificity. This guide focuses on the 8-fluoroquinolines, a subset characterized by a fluorine atom at the C-8 position. These compounds, like other fluoroquinolones, exert their bactericidal effects by directly inhibiting bacterial DNA synthesis, a mechanism that is both potent and distinct from many other antibiotic classes.[2] Understanding the precise molecular interactions and the experimental methodologies used to elucidate them is critical for the rational design of new agents and for overcoming emerging resistance.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
The primary mechanism of action for all fluoroquinolones, including 8-fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for initiating DNA replication and relieving the torsional stress that builds up ahead of the replication fork.[4][5]
-
Topoisomerase IV: This enzyme's primary role is in the decatenation, or unlinking, of newly replicated daughter chromosomes, allowing them to segregate into daughter cells properly.[4][5]
The bactericidal action of 8-fluoroquinolones proceeds through a multi-step process:
-
Binding to the Enzyme-DNA Complex: Unlike inhibitors that bind to the enzyme alone, fluoroquinolones specifically bind to and stabilize a transient intermediate state where the topoisomerase has cleaved the DNA strands and is covalently attached to the broken ends.[2]
-
Formation of a Ternary Complex: This creates a stable, non-functional ternary complex consisting of the quinolone, the enzyme (gyrase or topoisomerase IV), and the cleaved DNA.[2]
-
Inhibition of DNA Re-ligation: The presence of the quinolone molecule within this complex physically obstructs the enzyme's ability to re-ligate the broken DNA strands.[6]
-
Replication Fork Stoppage and DNA Damage: The stabilized ternary complexes act as roadblocks to the cellular machinery, stalling replication forks.[2] This disruption can lead to the release of irreversible double-strand DNA breaks, triggering downstream pathways that result in rapid bacterial cell death.[2]
Target Specificity
While both enzymes are targeted, the primary target often differs between bacterial types:
-
In most Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the more sensitive primary target.[3]
-
In many Gram-positive bacteria , such as Staphylococcus aureus, topoisomerase IV is the preferential primary target for most quinolones.[7][8]
However, more advanced quinolones, including some 8-substituted variants like clinafloxacin, are designed as "dual-targeting" agents that inhibit both enzymes with nearly equal potency.[7] This property is thought to reduce the frequency of resistance selection, as mutations in both target enzymes would be required for a significant increase in the Minimum Inhibitory Concentration (MIC).[7]
Quantitative Analysis of Enzyme Inhibition
The potency of a quinolone is quantified by its 50% inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity in vitro. Comparing the IC50 values against both DNA gyrase and topoisomerase IV reveals the drug's target preference and overall potency. The following table summarizes IC50 data for representative 8-fluoroquinolones (Lomefloxacin, Clinafloxacin) and other relevant fluoroquinolones against enzymes from Staphylococcus aureus and Enterococcus faecalis.
| Compound | Organism | Target Enzyme | IC50 (µg/mL) | Reference |
| Lomefloxacin | S. aureus | DNA Gyrase | 126 | [7] |
| S. aureus | Topoisomerase IV | 12.6 | [7] | |
| Clinafloxacin | S. aureus | DNA Gyrase | 3.63 | [7] |
| S. aureus | Topoisomerase IV | 7.96 | [7] | |
| Ciprofloxacin | S. aureus | DNA Gyrase | 61.7 | [1] |
| S. aureus | Topoisomerase IV | 3.0 | [1] | |
| E. faecalis | DNA Gyrase | 27.8 | [9] | |
| E. faecalis | Topoisomerase IV | 9.30 | [9] | |
| Levofloxacin | S. aureus | DNA Gyrase | 31.6 | [7] |
| S. aureus | Topoisomerase IV | 5.02 | [7] | |
| E. faecalis | DNA Gyrase | 28.1 | [9] | |
| E. faecalis | Topoisomerase IV | 8.49 | [9] | |
| Moxifloxacin | S. aureus | DNA Gyrase | 27.5 | [1] |
| S. aureus | Topoisomerase IV | 1.0 | [1] |
Data shows that for S. aureus, topoisomerase IV is the more sensitive target for lomefloxacin, whereas clinafloxacin demonstrates dual-targeting characteristics with similar potency against both enzymes.[7]
Key Experimental Methodologies
The mechanism of action of 8-fluoroquinolones is elucidated through a series of standardized in vitro experiments. These assays are fundamental for determining enzyme inhibition, antibacterial activity, and target preference.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form. These two topological forms (relaxed and supercoiled) migrate at different rates during agarose gel electrophoresis, allowing for their separation and quantification. An inhibitor will prevent the formation of the supercoiled species.
Detailed Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture in microcentrifuge tubes. For a typical 20-30 µL reaction, combine the following:
-
Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 6.5% Glycerol, 0.1 mg/mL BSA).
-
ATP (final concentration ~1.5-2 mM).
-
Relaxed plasmid DNA substrate (e.g., pBR322, final amount ~300-500 ng).
-
Test compound (this compound) at various concentrations, typically dissolved in DMSO. A solvent-only control is run in parallel.
-
-
Enzyme Addition: Add a defined amount of purified DNA gyrase (e.g., 1-2 Units) to each reaction tube, except for a negative control (no enzyme).
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 to 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 1% SDS, 50 mM EDTA) and often a proteinase K to digest the enzyme.
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 75-85V) for several hours to ensure clear separation of supercoiled and relaxed DNA topoisomers.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the intensity of the bands corresponding to relaxed and supercoiled DNA. The IC50 is calculated as the drug concentration that results in 50% inhibition of the supercoiling activity compared to the no-drug control.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of a compound to inhibit the segregation of interlinked DNA circles by topoisomerase IV.
Principle: The natural substrate for this assay is kinetoplast DNA (kDNA), a large network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Topoisomerase IV decatenates this network, releasing individual minicircles. The large kDNA network cannot enter the agarose gel, while the released minicircles can. An inhibitor prevents the release of these minicircles.[9]
Detailed Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 350 mM Potassium Glutamate, 5 mM MgCl2, 5 mM DTT, 50 µg/mL Albumin).
-
ATP (final concentration ~1.5 mM).
-
kDNA substrate (final amount ~200 ng).
-
Test compound at various concentrations.
-
-
Enzyme Addition: Add purified topoisomerase IV to the reaction mixtures.
-
Incubation: Incubate at 37°C for approximately 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing glycerol, EDTA, and bromophenol blue). Often, a chloroform/isoamyl alcohol extraction is performed to remove the protein.[9]
-
Electrophoresis: Load the aqueous phase of the samples onto a 1% agarose gel.
-
Visualization and Analysis: Run the gel, stain, and visualize as described for the gyrase assay. The kDNA network will remain in the loading well, while the decatenated minicircles will appear as a distinct band in the gel. The IC50 is the concentration of the compound that inhibits 50% of minicircle release.[9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium. Growth is assessed after a set incubation period, typically by visual inspection of turbidity.
Detailed Protocol:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV. Changes in drug mechanism across evolutionary boundaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in Topoisomerase IV and DNA Gyrase of Staphylococcus aureus: Novel Pleiotropic Effects on Quinolone and Coumarin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 8-fluoroquinoline compounds
An In-depth Technical Guide on the Spectroscopic Data of 8-Fluoroquinoline Compounds
Introduction
This compound and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of many fluoroquinolone antibiotics.[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide-ranging therapeutic potential, including antimicrobial, anticancer, and antiviral properties.[1] The biological activity of many fluoroquinolones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] A thorough understanding of the structural and electronic properties of these molecules is therefore paramount for the design and development of new, more effective drugs.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound compounds. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for structural identification and characterization. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, details the experimental protocols for acquiring this data, and illustrates relevant workflows and mechanisms.
Core Spectroscopic Data
The following tables summarize key spectroscopic data for representative this compound compounds, providing a reference for structural analysis.
Table 1: NMR Spectroscopy Data for this compound-3-carboxamide[1]
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | C2-H | 8.72 | Singlet | - |
| ¹H | C5-H, C6-H, C7-H | 7.45–7.62 | Doublet of doublets | - |
| ¹H | -CONH₂ | 6.98 | Broad | - |
| ¹³C | C=O | 167.3 | - | - |
| ¹³C | C8 | 149.1 | Doublet | ¹J C-F = 245 |
Table 2: Infrared (IR) Spectroscopy Data for this compound-3-carboxamide[1]
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretching | ~3280 | Primary amide group |
| C=O Stretching | ~1665 | Carboxamide group |
| C-F Stretching | 1250-1000 | Fluoro substituent |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry is crucial for confirming the molecular weight and fragmentation patterns of this compound derivatives. All synthesized compounds are routinely characterized by MS to ensure they are consistent with their expected structures.[2][3]
| Compound | Technique | Key Observation |
| This compound Derivatives | ESI-MS | Confirms molecular weight via [M+H]⁺ ion. |
| 8-Nitrofluoroquinolones | MS, EA, NMR, IR | Used for full identification and characterization.[2][3] |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data for Fluoroquinolones
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λmax) can be influenced by the solvent and substituents on the quinolone ring.
| Compound | λmax (nm) | Solvent/Conditions |
| Ciprofloxacin | 277 - 280 | Varied[4][5] |
| Lomefloxacin | 288 | Varied[4] |
| Enrofloxacin | 277 | Varied[4] |
| Ofloxacin | 418 | Chloroform (ion-pair complex) |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound compounds in solution.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a standard 5 mm NMR tube. Complete dissolution is critical for high-resolution spectra.[1]
-
Instrumentation : A high-resolution NMR spectrometer, typically operating at 400 MHz or higher, is utilized.[1]
-
Data Acquisition :
-
¹H NMR : A standard one-pulse sequence is used. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR : A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, providing singlet peaks for each unique carbon atom.[1]
-
¹⁹F NMR : Fast Magic Angle Spinning (MAS) NMR is an advanced technique used for the structural characterization of fluorinated active pharmaceutical ingredients (APIs) in solid formulations. Spectra can be acquired rapidly and are sensitive to the fluorine moiety and formulation.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.[7]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrophotometer is used.[7]
-
Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[1][7]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound.
-
Sample Preparation : The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. For complex mixtures, MS is often coupled with a separation technique like liquid chromatography (LC-MS).[8]
-
Instrumentation : Various mass spectrometers can be used, such as Electrospray Ionization (ESI-MS) or Quadrupole Mass Spectrometry (QMS).[3][9]
-
Data Acquisition : The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the molecular weight and isotopic pattern of the parent molecule and its fragments.
UV-Visible (UV-Vis) Spectroscopy
This technique provides information about the electronic transitions within the conjugated systems of this compound compounds.
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).[1]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.[1]
-
Data Acquisition : The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm), using the pure solvent as a reference blank. The wavelength(s) of maximum absorbance (λmax) are identified.[1]
Visualizations: Workflows and Mechanisms
Diagrams created using DOT language help visualize complex processes and relationships.
Caption: General experimental workflow for spectroscopic characterization.
Caption: Proposed mechanism of action for this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. inis.iaea.org [inis.iaea.org]
The Genesis of a Generation: An In-depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The fluoroquinolones represent a cornerstone of modern antibacterial therapy, a testament to the power of medicinal chemistry in evolving a chemical scaffold to broad-spectrum therapeutic agents. This technical guide delves into the storied history of the fluoroquinolone compounds, from the serendipitous discovery of their progenitor, nalidixic acid, to the rational design of successive generations with enhanced potency and expanded antimicrobial coverage. We will explore the core mechanism of action, detailing the intricate interactions with bacterial DNA gyrase and topoisomerase IV. Furthermore, this guide will provide an overview of the key structure-activity relationships that have driven the development of this critical class of antibiotics. Detailed experimental protocols for the synthesis of the foundational quinolone structure and the determination of antimicrobial efficacy are provided to serve as a practical resource for researchers in the field.
A Serendipitous Beginning: The Discovery of the Quinolone Scaffold
The journey of the quinolones began not with a targeted search for antibiotics, but as a byproduct of antimalarial research. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously isolated a byproduct with modest antibacterial activity.[1] This compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid.[1] While its spectrum of activity was largely limited to Gram-negative bacteria and its primary use was for urinary tract infections, the discovery of nalidixic acid laid the fundamental chemical framework for what would become a vast and powerful class of antibacterial agents.[1]
The Fluorine Revolution: Emergence of the Fluoroquinolones
The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with a key chemical modification: the introduction of a fluorine atom at position 6 of the quinolone ring. This structural alteration dramatically increased the compounds' potency and broadened their spectrum of activity to include Gram-positive bacteria.[1] Norfloxacin, synthesized in 1980, was a pioneering example of this new "fluoroquinolone" class.[1] This was swiftly followed by the development of ciprofloxacin in 1983, a compound that exhibited even greater potency and remains one of the most widely used fluoroquinolones today.[1][2] These second-generation fluoroquinolones marked a significant advancement in the fight against bacterial infections.
Generations of Innovation: Expanding the Antimicrobial Spectrum
The success of the early fluoroquinolones spurred further research, leading to the development of subsequent generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles.
-
First Generation (e.g., Nalidixic acid): Limited to Gram-negative coverage, primarily for uncomplicated urinary tract infections.[3][4]
-
Second Generation (e.g., Ciprofloxacin, Norfloxacin): Broadened spectrum to include some Gram-positive and atypical pathogens, with increased systemic activity.[3][4]
-
Third Generation (e.g., Levofloxacin): Further expanded activity against Gram-positive organisms, particularly Streptococcus pneumoniae.[3][5]
-
Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): Added significant activity against anaerobic bacteria, offering broad-spectrum coverage.[3][4]
The evolution of the fluoroquinolones is a prime example of successful structure-activity relationship (SAR) studies, where systematic modifications to the core chemical structure led to predictable and beneficial changes in biological activity.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, transcription, and repair.
-
DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.[6][8]
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a key role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[6][8]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[6][7] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.
Caption: Mechanism of action of fluoroquinolones in Gram-negative and Gram-positive bacteria.
Structure-Activity Relationships: The Key to Potency and Spectrum
The development of successive generations of fluoroquinolones has been guided by a deep understanding of their structure-activity relationships (SAR). Key modifications at various positions of the quinolone ring have been shown to influence potency, spectrum, and pharmacokinetic properties.
-
N-1 Position: Substitution with a cyclopropyl group generally enhances overall potency.[9]
-
C-6 Position: The presence of a fluorine atom is critical for high antibacterial activity.[10]
-
C-7 Position: Modifications at this position, often with a piperazine or pyrrolidine ring, significantly impact the spectrum of activity, particularly against Gram-positive bacteria and anaerobes.[9]
-
C-8 Position: A halogen (F or Cl) at this position can improve oral absorption and activity against anaerobic bacteria.[1]
The interplay of these substitutions has allowed for the fine-tuning of fluoroquinolone properties to target specific pathogens and improve clinical outcomes.
Quantitative Data: Antimicrobial Activity of Fluoroquinolones
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative fluoroquinolones against a panel of common bacterial pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Generation | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) |
| Nalidixic Acid | First | 4-128 | >128 | >128 | >128 |
| Ciprofloxacin | Second | 0.004-0.5 | 0.12-2 | 0.12-2 | 0.5-2 |
| Levofloxacin | Third | 0.015-1 | 0.5-8 | 0.12-2 | 0.5-2 |
| Moxifloxacin | Fourth | 0.015-1 | 1-8 | 0.03-0.5 | 0.12-0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Synthesis of Nalidixic Acid
The synthesis of nalidixic acid, the first quinolone, serves as a foundational experimental protocol. A common synthetic route is the Gould-Jacobs reaction.
Reaction Scheme:
Caption: Synthetic pathway for nalidixic acid.
Detailed Methodology:
-
Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the two reactants together. In a three-necked flask, 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate are added and heated with stirring. The reaction is maintained at 90°C.[11] After the reaction is complete, the mixture is cooled to room temperature to obtain the crude product, which is then recrystallized from ethanol to yield diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[11]
-
Thermal Cyclization: The intermediate from the previous step is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization. The reaction is heated to reflux at a temperature of 200-230°C.[11] This step forms the naphthyridine ring system, yielding ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
-
Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide. The reaction mixture is then acidified to precipitate the product, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
-
N-alkylation: The final step involves the alkylation of the nitrogen at the 1-position with an ethyl group using ethyl iodide in the presence of a base like potassium hydroxide to yield nalidixic acid.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the fluoroquinolone is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Reading of Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the fluoroquinolone that completely inhibits the visible growth of the bacterium.
Conclusion
The discovery and development of the fluoroquinolone compounds represent a remarkable success story in medicinal chemistry. From the chance discovery of nalidixic acid to the targeted design of broad-spectrum, potent antibacterial agents, the evolution of this class of drugs has had a profound impact on the treatment of infectious diseases. A thorough understanding of their history, mechanism of action, and structure-activity relationships is essential for the continued development of new and effective antimicrobial agents in the face of growing antibiotic resistance. The experimental protocols provided herein offer a practical foundation for researchers contributing to this critical endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro characterization of fluoroquinolone concentration/MIC antimicrobial activity and resistance while simulating clinical pharmacokinetics of levofloxacin, ofloxacin, or ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ues.pku.edu.cn [ues.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Green Synthesis of Nalidixic Acid by Ionic Liquid | International Pharmacy Acta [journals.sbmu.ac.ir]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 8-Fluoroquinoline Structural Analogs and Derivatives for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-fluoroquinoline structural analogs and derivatives, a promising class of compounds in modern drug discovery. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their potential as antibacterial and anticancer agents. Experimental protocols for key synthetic and analytical procedures are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation.
Introduction
Quinolone-based compounds have long been a cornerstone of medicinal chemistry, with fluoroquinolones, in particular, demonstrating significant therapeutic success, most notably as broad-spectrum antibacterial agents.[1] The introduction of a fluorine atom at the C-6 position of the quinoline ring was a pivotal discovery, enhancing the compounds' penetration into bacterial cells and their inhibitory activity against DNA gyrase and topoisomerase IV.[2] Further structural modifications have sought to broaden the spectrum of activity, improve pharmacokinetic profiles, and overcome emerging resistance mechanisms.[3]
The this compound scaffold has emerged as a particularly interesting area of exploration. Strategic substitutions at various positions of the this compound core have led to the development of derivatives with potent antibacterial and, more recently, promising anticancer activities.[4][5] This guide will delve into the synthesis of these analogs, present their biological data in a structured format, and provide detailed experimental methodologies to aid in their further development and evaluation.
Synthesis of this compound Analogs and Derivatives
The synthesis of many this compound derivatives commences with the preparation of a key intermediate, a substituted quinolone carboxylic acid. A common and crucial synthon is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5] The presence of the 8-nitro group facilitates the nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of a wide variety of amines and other nucleophiles to generate a diverse library of analogs.[5][6]
General Synthetic Workflow
The overall process for generating diverse this compound analogs typically follows a structured workflow. This begins with the synthesis of a core quinolone structure, which is then functionalized, most commonly at the C-7 position, to produce the final derivative. The biological activity of the synthesized compounds is then evaluated through a series of in vitro assays.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Physicochemical Properties
The physicochemical properties of this compound derivatives, such as lipophilicity (logP) and aqueous solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[7] These properties influence absorption, distribution, metabolism, and excretion (ADME), and ultimately, the bioavailability and efficacy of the drug candidate.[8] A selection of physicochemical data for representative this compound analogs is presented below.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility (mg/L) |
| Derivative A | C19H13ClFN3O5 | 417.78 | 3.2 | Low |
| Derivative B | C17H13FN2O3 | 312.29 | 2.1 | Moderate |
| Derivative C | C20H18FN3O3 | 367.38 | 2.8 | Low |
Note: The data presented are representative values and can vary based on the specific experimental conditions and calculation methods used.
Biological Activity
This compound derivatives have demonstrated a broad range of biological activities, with the most extensively studied being their antibacterial and anticancer effects.
Antibacterial Activity
The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.
| Compound ID | Target Organism (Gram+) | MIC (µg/mL) | Target Organism (Gram-) | MIC (µg/mL) |
| Ciprofloxacin | S. aureus | 0.250 | E. coli | 0.013 |
| 8-Nitro-FQ Derivative 1 | S. aureus | 2-5 | E. coli | ~4.7 |
| 8-Nitro-FQ Derivative 2 | S. aureus | 2-5 | E. coli | ~8.8 |
| FQH-1 | S. aureus | 32 | E. coli | <128 |
| FQH-2 | S. aureus | 0.5 | E. coli | <128 |
Note: MIC values are highly dependent on the specific bacterial strain and testing conditions.[9][10]
Anticancer Activity
Certain this compound derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[4] Their proposed mechanism of action often involves the inhibition of human topoisomerase II, leading to cell cycle arrest and apoptosis.[4] The half-maximal inhibitory concentration (IC50) is used to quantify the in vitro anticancer potency.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Doxorubicin (Control) | MCF-7 (Breast) | ~0.5-2.0 |
| Ciprofloxacin Derivative 39 | MCF-7 (Breast) | 3.84 |
| Ciprofloxacin Derivative 40 | MCF-7 (Breast) | 3.58 |
| Ciprofloxacin Derivative 77 | HCT-116 (Colon) | 2.53 |
| Ciprofloxacin Derivative 84 | HCT-116 (Colon) | 2.01 |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.[11]
Key Signaling Pathways in Anticancer Activity
The anticancer effects of some quinoline derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. These include the c-Met, EGFR, and VEGFR signaling cascades.[12]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[6] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[13]
Caption: Simplified c-Met signaling pathway.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[14]
Caption: Overview of the EGFR signaling cascade.
VEGFR Signaling Pathway
Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[15] Inhibition of this pathway is a crucial strategy in cancer therapy to prevent tumor growth and metastasis.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. c-MET [stage.abbviescience.com]
- 14. ClinPGx [clinpgx.org]
- 15. cusabio.com [cusabio.com]
- 16. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
The Therapeutic Potential of 8-Fluoroquinolones: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic applications of 8-fluoroquinoline derivatives, this guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a detailed overview of the current landscape of this compound research, encompassing synthetic methodologies, quantitative biological data, and mechanistic insights into their therapeutic applications.
Anticancer Applications
Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for their anticancer effects is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair.[1] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2]
Quantitative Anticancer Activity
The in vitro anticancer efficacy of various this compound derivatives is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative 1 | MCF-7 (Breast) | 3.84 | [3] |
| Ciprofloxacin Derivative 1 | A549 (Lung) | 10.24 | [3] |
| Ciprofloxacin Derivative 1 | SKOV-3 (Ovarian) | 9.66 | [3] |
| Ciprofloxacin Derivative 2 | MCF-7 (Breast) | 3.58 | [3] |
| Ciprofloxacin Derivative 2 | A549 (Lung) | 9.97 | [3] |
| Ciprofloxacin Derivative 2 | SKOV-3 (Ovarian) | 8.72 | [3] |
| N-acylated Ciprofloxacin Derivative | MCF-7 (Breast) | 4.3 | [4] |
| ortho-phenol chalcone of ciprofloxacin | A549 (Lung) | 27.71 | [3] |
| ortho-phenol chalcone of ciprofloxacin | HepG2 (Liver) | 22.09 | [3] |
| Ciprofloxacin-Berberine Conjugate | HL-60 (Leukemia) | 19.3 | [3] |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocols
Synthesis of this compound-3-carboxamide (Gould-Jacobs Reaction)
A common method for synthesizing the this compound core is the Gould-Jacobs reaction.[5]
-
Step 1: Condensation. 2-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate in ethanol at reflux for 4 hours. Upon cooling, the intermediate product, ethyl 2-((2-fluoroanilino)methylene)malonate, crystallizes and is collected by filtration.[5]
-
Step 2: Cyclization. The intermediate is added to a high-boiling point solvent like Dowtherm A and heated to 250°C for 30 minutes to induce cyclization, forming ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[5]
-
Step 3: Chlorination. The hydroxyquinoline derivative is chlorinated using phosphorus oxychloride at 100°C for 2 hours to yield ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.[5]
-
Step 4: Amidation. The chloro-ester is dissolved in ethanol and saturated with ammonia gas at 0°C. The sealed reaction is then heated to 80°C for 12 hours. After cooling and solvent evaporation, the final product, this compound-3-carboxamide, is purified by column chromatography.[5]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[6]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[8][9]
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, ATP, and kDNA.[10]
-
Compound Addition: Add the this compound derivative at various concentrations to the reaction tubes.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.[10]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.[11]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 85-100V for 1 hour.[10]
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.[8]
Signaling Pathway
The inhibition of topoisomerase II by this compound derivatives leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand breaks. This DNA damage activates a cascade of signaling events, culminating in apoptosis. The intrinsic apoptotic pathway is often triggered, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[12][13]
Antimicrobial Applications
This compound derivatives have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[14][15] Their antibacterial mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[2]
Quantitative Antimicrobial Activity
The in vitro antimicrobial activity of various this compound derivatives is presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| p-toluidine derivative | Staphylococcus aureus | 2-5 | [16] |
| p-chloroaniline derivative | Staphylococcus aureus | 2-5 | [16] |
| aniline derivative | Staphylococcus aureus | 2-5 | [16] |
| 8-nitrofluoroquinolone derivative | Escherichia coli | 4.7 | [17] |
| 8-nitrofluoroquinolone derivative | Staphylococcus aureus | 0.97 | [17] |
| 8-hydroxyquinoline derivative PH265 | Candida auris | 1 | [15] |
| 8-hydroxyquinoline derivative PH276 | Candida auris | 8 | [15] |
| 8-hydroxyquinoline derivative PH265 | Cryptococcus neoformans | 0.5 | [15] |
| 8-hydroxyquinoline derivative PH276 | Cryptococcus neoformans | 0.5 | [15] |
Experimental Protocol
Broth Microdilution for MIC Determination (CLSI Guidelines)
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[1][18][19]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Applications in Alzheimer's Disease
Certain 8-hydroxyquinoline derivatives, a class closely related to 8-fluoroquinolones, have shown potential as therapeutic agents for Alzheimer's disease. Their mechanism of action is multi-faceted, involving the chelation of metal ions, inhibition of amyloid-beta (Aβ) aggregation, and reduction of oxidative stress.[20][21][22]
Mechanism of Action
In the context of Alzheimer's disease, 8-hydroxyquinoline derivatives can sequester excess metal ions like copper and zinc, which are implicated in the aggregation of Aβ peptides. By chelating these metals, the derivatives can inhibit the formation of toxic Aβ oligomers and plaques.[20][23] Furthermore, they can exhibit antioxidant properties, protecting neuronal cells from oxidative damage.[20]
Drug Discovery and Development Workflow
The development of novel this compound-based therapeutic agents follows a well-defined drug discovery and development pipeline.[24][25][26][27][28]
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. bb3r.de [bb3r.de]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 16. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. researchgate.net [researchgate.net]
- 20. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Biometals in Alzheimer’s Disease with Metal Chelating Agents Including Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. easy-peasy.ai [easy-peasy.ai]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Toxicity Profile of 8-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is a synthesis of available scientific literature and should not be interpreted as a definitive safety assessment. All handling and research involving 8-fluoroquinoline should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
Introduction
This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₆FN. It belongs to the quinoline family, a class of compounds that form the core structure of many synthetic broad-spectrum antibiotics, known as fluoroquinolones. The introduction of a fluorine atom at various positions on the quinoline ring system has been a critical strategy in the development of potent antibacterial agents. The position of the fluorine atom significantly influences the compound's antibacterial efficacy, pharmacokinetic properties, and toxicity profile. This guide provides a comprehensive overview of the available safety and toxicity data for this compound, drawing from studies on the broader class of fluoroquinolones where specific data for the 8-fluoro isomer is limited.
Core Toxicological Profile
The toxicity of fluoroquinolones is a subject of extensive research due to their widespread clinical use and associated adverse effects. While specific quantitative toxicity data for this compound is not abundant in publicly accessible literature, the known effects of the fluoroquinolone class provide a strong basis for understanding its potential hazards. The primary mechanism of antibacterial action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] This mechanism can also impact eukaryotic cells, leading to potential toxicity.[1]
Acute and Chronic Toxicity
Genotoxicity
This compound has been specifically implicated in genotoxicity studies. Research has shown that it is capable of inducing unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating a potential for DNA damage.[6] This effect is shared with other fluoroquinoline isomers such as 5-, 6-, and 7-fluoroquinoline.[6] The genotoxicity of fluoroquinolones is thought to be mediated through DNA binding and the induction of oxidative damage.[7] Some fluoroquinolones may also cause chromosomal injury in eukaryotic cells.[1]
Carcinogenicity
Postmarketing surveillance studies for clinically used fluoroquinolones have not found a definitive carcinogenic potential linked to their use.[2] However, a positive result in genotoxicity assays, such as the induction of UDS by this compound, suggests a potential for carcinogenicity that warrants further investigation. The Ames test is a widely used initial screen for mutagenic, and therefore potentially carcinogenic, properties of a chemical.[8]
Reproductive and Developmental Toxicity
Fluoroquinolones are generally contraindicated for pregnant women.[2] Studies in avian models have demonstrated that exposure to fluoroquinolones can lead to adverse effects on embryonic development, including decreased hatchability, embryonic mortality, and joint deformities in hatched chicks.[9] One study on several fluoroquinolones in rats showed a significant decrease in litter size and fetal weight, and an increase in fetal resorption.[10]
Ecotoxicity
The persistence of fluoroquinolones in the environment is a growing concern.[11] They have been detected in various aquatic environments and can exert toxic effects on non-target organisms, including bacteria, algae, and higher plants.[11][12][13][14] The ecotoxicity is linked to their mechanism of action, which can affect the DNA gyrases present in some non-target eukaryotic organisms like algae and plants.[11]
Quantitative Toxicity Data
Due to the limited specific data for this compound, the following tables summarize available quantitative data for related fluoroquinolone compounds to provide a comparative context.
Table 1: Genotoxicity of Fluoroquinoline Isomers
| Compound | Mutagenicity in S. typhimurium TA100 | Induction of Unscheduled DNA Synthesis (UDS) in Rat Hepatocytes | Reference |
| 2-Fluoroquinoline | Not Significant | No Significant Effect | [6] |
| 3-Fluoroquinoline | Not Significant | No Significant Effect | [6] |
| 4-Fluoroquinoline | Significant | No Significant Effect | [6] |
| 5-Fluoroquinoline | Significant | Positive | [6] |
| 6-Fluoroquinoline | Significant | Positive | [6] |
| 7-Fluoroquinoline | Significant | Positive | [6] |
| This compound | Significant | Positive | [6] |
Table 2: Acute Toxicity of a Representative Fluoroquinolone (DV-7751a)
| Animal Model | Route of Administration | LD50 Value | Reference |
| Rats | Oral | > 2000 mg/kg | [15] |
| Mice | Oral | > 2000 mg/kg | [15] |
| Monkeys | Oral | > 250 mg/kg | [15] |
| Rats (male & female) | Intravenous (2 ml/min) | 164.3 mg/kg | [15] |
| Rats (male) | Intravenous (0.5 ml/min) | 118.8 mg/kg | [15] |
| Rats (female) | Intravenous (0.5 ml/min) | 104 - 125 mg/kg | [15] |
| Mice (male) | Intravenous | 184.7 mg/kg | [15] |
| Mice (female) | Intravenous | 187.4 mg/kg | [15] |
Table 3: Ecotoxicity of Selected Fluoroquinolones
| Organism | Fluoroquinolone | Endpoint | Value | Reference |
| Daphnia magna | Levofloxacin | 72h LC50 | <10 mg/L | [16] |
| Daphnia magna | Moxifloxacin | 72h LC50 | <10 mg/L | [16] |
| Raphidocelis subcapitata | Clinafloxacin | EC50 | 1.1 mg/L | [16] |
| Microcystis aeruginosa | Gatifloxacin | 96h EC50 | 25.30 µg/L | [16] |
| Microcystis aeruginosa | Moxifloxacin | 96h EC50 | 60.34 µg/L | [16] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8]
Objective: To determine if a chemical can cause mutations in the DNA of the test organism, typically Salmonella typhimurium.
Methodology:
-
Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.[8] These strains carry different mutations in the genes responsible for histidine synthesis, allowing for the detection of different types of mutations (e.g., frameshift or point mutations).[8]
-
Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix). This is to determine if the compound itself is mutagenic or if its metabolites are.[6]
-
Procedure: The bacterial strains are exposed to the test compound at various concentrations. They are then plated on a minimal agar medium that lacks histidine.[8]
-
Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[8]
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay is used to detect the ability of a chemical to induce DNA repair synthesis in response to DNA damage.
Objective: To measure DNA repair synthesis in cells following exposure to a genotoxic agent.
Methodology:
-
Cell Culture: Primary rat hepatocytes are commonly used as they are metabolically competent.[6] The cells are allowed to attach to culture dishes.
-
Exposure: The cultured hepatocytes are exposed to the test compound in the presence of radiolabeled thymidine (e.g., ³H-thymidine).
-
Mechanism: If the test compound damages the DNA, the cell will initiate repair mechanisms, which involve removing the damaged section and synthesizing a new strand. This repair synthesis will incorporate the radiolabeled thymidine. Normal DNA replication is inhibited in these non-dividing cells.
-
Endpoint: The amount of incorporated radioactivity is measured, typically by autoradiography or liquid scintillation counting. A significant increase in thymidine incorporation in the treated cells compared to the control cells indicates the induction of UDS and suggests that the compound is genotoxic.[6]
Visualizations
Caption: Mechanism of this compound Induced Genotoxicity.
Caption: Generalized workflow for assessing the toxicity of a compound.
Conclusion
References
- 1. Flumequine - Wikipedia [en.wikipedia.org]
- 2. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The safety profile of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term toxicity of fluoroquinolones: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoroquinolone antibiotics show genotoxic effect through DNA-binding and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. Reproductive toxicity of fluoroquinolones in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroquinolone antibiotics in the aquatic environment: environmental distribution, the research status and eco-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LD50 value, phototoxicity and convulsion induction test of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxyl ic acid hemihydrate in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of 8-fluoroquinoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial and anticancer properties. The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of selected this compound derivatives.
Table 1: Comparison of Synthetic Routes to this compound-3-carboxamide. [1][2]
| Parameter | Gould-Jacobs Synthesis | Friedländer Synthesis | Combes Synthesis (Adapted) |
| Starting Materials | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | 2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate | 2-Fluoroaniline, Acetylacetone |
| Key Intermediate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Ethyl this compound-3-carboxylate | 2,4-Dimethyl-8-fluoroquinoline |
| Typical Overall Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) | Moderate |
| Reaction Conditions | High temperature for cyclization | Base or acid-catalyzed condensation | Acid-catalyzed condensation and cyclization |
| Number of Steps | Typically 3 (Condensation, Cyclization, Amidation) | Typically 2 (Condensation/Cyclization, Amidation) | 2 (Condensation, Cyclization) |
| Key Advantages | Readily available starting materials.[1] | Potentially higher yields and fewer steps.[1] | Utilizes common and inexpensive starting materials. |
| Key Disadvantages | High-temperature cyclization can be energy-intensive.[2] | Starting aldehyde can be expensive.[2] | Potential for regioisomer formation with unsymmetrical diketones.[3] |
Table 2: Antibacterial Activity of Selected 8-Nitrofluoroquinolone Derivatives. [3][4][5][6]
| Compound | R Group at C-7 | MIC (μg/mL) vs. E. coli ATCC 8739 | MIC (μg/mL) vs. S. aureus ATCC 6538 |
| 9a | (±)–1-Carboxy-2-methylpropylamino | 37.5 | >100 |
| 9b | n-Butylamino | 15 | 0.65 |
| 9d | p-Toluidino | ND | 3.5 |
| 9e | p-Chloroanilino | 10 | 4.0 |
| 9f | Anilino | 10 | 5.0 |
| 9g | Pyridin-2-ylamino | 8.8 | 1.20 |
| 11 | Ethoxy | 37.5 | 0.58 |
| Ciprofloxacin | - | 0.00915 | 0.22 |
| ND: Not Determined |
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound derivatives are provided below.
Protocol 1: Gould-Jacobs Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
This protocol describes the synthesis of a key intermediate, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, via the Gould-Jacobs reaction.[1]
Step 1: Condensation of 2-Fluoroaniline with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.11 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).
-
Heat the mixture at 100-110°C for 2 to 4 hours. Ethanol produced during the reaction can be removed by distillation.
-
Upon cooling, the intermediate product, ethyl 2-((2-fluoroanilino)methylene)malonate, may crystallize. Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Thermal Cyclization
-
Add the dried ethyl 2-((2-fluoroanilino)methylene)malonate (2.67 g, 10 mmol) to a high-boiling point solvent such as Dowtherm A (20 mL) in a suitable reaction vessel.
-
Heat the mixture to 250°C for 30 minutes to effect cyclization.
-
Cool the reaction mixture to room temperature. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.
-
Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to afford the purified product.
Protocol 2: Friedländer Synthesis of Ethyl this compound-3-carboxylate
This protocol details the synthesis of ethyl this compound-3-carboxylate using the Friedländer annulation.[1]
-
To a solution of 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture at reflux for 6 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield ethyl this compound-3-carboxylate.
Protocol 3: Combes Synthesis of 2,4-Dimethyl-8-fluoroquinoline (Adapted)
-
To a solution of 2-fluoroaniline (1.11 g, 10 mmol) in a suitable solvent, add acetylacetone (1.00 g, 10 mmol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture to facilitate the condensation and subsequent cyclization. The reaction temperature and time will need to be optimized.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,4-dimethyl-8-fluoroquinoline.
Protocol 4: Synthesis of this compound-3-carboxamide
This protocol describes the conversion of the ester intermediates from the Gould-Jacobs or Friedländer synthesis to the corresponding carboxamide.[1]
From Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate:
-
Chlorinate ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (2.35 g, 10 mmol) using phosphorus oxychloride (5 mL) at 100°C for 2 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure to obtain crude ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.
-
Dissolve the crude chloro-ester in ethanol (20 mL) and saturate the solution with ammonia gas at 0°C.
-
Heat the mixture in a sealed tube at 80°C for 12 hours.
-
After cooling, evaporate the solvent and purify the residue by column chromatography on silica gel to give this compound-3-carboxamide.
From Ethyl this compound-3-carboxylate:
-
Dissolve ethyl this compound-3-carboxylate (2.19 g, 10 mmol) in ethanol (20 mL) and saturate with ammonia gas at 0°C.
-
Heat the mixture in a sealed tube at 100°C for 24 hours.
-
After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield this compound-3-carboxamide.
Mandatory Visualizations
Experimental Workflows
Caption: Gould-Jacobs Synthesis Workflow.
Caption: Friedländer Synthesis Workflow.
Caption: Amidation Workflow for this compound-3-carboxamide.
Signaling Pathway
The primary antibacterial mechanism of action for fluoroquinolone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. iipseries.org [iipseries.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for 8-Fluoroquinoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-fluoroquinoline as a versatile chemical intermediate in the synthesis of various functional molecules. The unique electronic properties conferred by the fluorine atom at the 8-position make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆FN. The presence of a fluorine atom on the quinoline scaffold significantly influences its chemical reactivity and the biological activity of its derivatives. The electron-withdrawing nature of fluorine can enhance the susceptibility of the quinoline ring to nucleophilic attack and modify the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This makes this compound a key starting material for the synthesis of a wide range of bioactive compounds.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including:
-
Antibacterial Agents: The fluoroquinolone class of antibiotics is renowned for its broad-spectrum activity. The core mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This disruption of DNA processes ultimately leads to bacterial cell death.[4] The introduction of various substituents on the this compound core allows for the fine-tuning of antibacterial potency and spectrum.
-
Anticancer Agents: Several derivatives of this compound have exhibited promising anticancer activity.[5] The primary mechanism of action for some of these compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.[5][6] The cytotoxic effects of these derivatives have been observed in various cancer cell lines, including breast, lung, colon, and liver cancer.[2][5]
-
Antifungal Agents: 8-Hydroxyquinoline, a related compound, and its derivatives are known for their antifungal properties.[7][8][9] The incorporation of a fluorine atom at the 8-position can modulate this activity. These compounds are being explored for the development of new fungicides to combat a range of pathogenic fungi.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the biological activities of various derivatives synthesized from this compound and its analogues.
Table 1: Antibacterial Activity of Fluoroquinolone Derivatives
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| p-Toluidine derivative of 8-nitrofluoroquinolone | S. aureus | ~3.5 | [10] |
| p-Chloroaniline derivative of 8-nitrofluoroquinolone | S. aureus | ~4.0 | [10] |
| Aniline derivative of 8-nitrofluoroquinolone | S. aureus | ~5.0 | [10] |
| 7-Ethoxy-8-nitrofluoroquinolone | S. aureus | ~0.58 | [10] |
| 7-n-Butyl-8-nitrofluoroquinolone | S. aureus | ~0.65 | [10] |
Table 2: Anticancer Activity of Fluoroquinolone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| o-Chloro-substituted 8-hydroxyquinoline derivative | A-549 (Lung Carcinoma) | 5.6 | [5] |
| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast Cancer) | 7.016 | [11] |
| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast Cancer) | 7.05 | [11] |
| Pyrazoline derivative b17 | HepG-2 (Liver Cancer) | 3.57 | [2] |
| Ciprofloxacin derivative 8 | HepG-2 (Liver Cancer) | 5.6 (48h) | [12] |
| Ciprofloxacin derivative 8 | MCF-7 (Breast Cancer) | 11.5 (48h) | [12] |
Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference(s) |
| Clioquinol | Candida spp. | 0.031 - 2 | [13] |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. | 1 - 512 | [13] |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2 - 1024 | [13] |
| PH265 | Cryptococcus spp. | 0.5 - 1 | [8] |
| PH276 | C. auris, C. haemulonii | 8 | [8] |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound as a chemical intermediate.
Nucleophilic Aromatic Substitution (SₙAr)
This reaction is fundamental for introducing amine functionalities at positions activated by the fluorine and the ring nitrogen.
Protocol 1: Synthesis of 7-(Piperazin-1-yl)-8-fluoroquinoline
-
Materials: 7-Chloro-8-fluoroquinoline, Piperazine, Pyridine (solvent).
-
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-8-fluoroquinoline (1.0 eq) in pyridine.
-
Add piperazine (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-(piperazin-1-yl)-8-fluoroquinoline.
-
Table 4: Representative Quantitative Data for Nucleophilic Aromatic Substitution
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Substituted primary amines | Not Specified | Not Specified | Not Specified | High |
| 8-Chloro-7-fluoro-5-oxo-1,2-dihydro-5H-thiazolo[3,2-a]-quinoline-4-carboxylic acid | N-methylpiperazine | Pyridine | Reflux | Not Specified | Not Specified |
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl structures.
Protocol 2: Synthesis of 8-Fluoro-4-phenylquinoline
-
Materials: 4-Chloro-8-fluoroquinoline, Phenylboronic acid, Pd(OAc)₂, Tri-tert-butylphosphine tetrafluoroborate [P(tBu)₃H]BF₄, K₃PO₄ (base), 1,4-Dioxane/Water (solvent).
-
Procedure:
-
To a Schlenk flask, add 4-chloro-8-fluoroquinoline (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and [P(tBu)₃H]BF₄ (4 mol%).
-
Add K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
Table 5: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / [HP(tBu)₃]BF₄ | K₃PO₄ | Dioxane/H₂O | Room Temp | 88 (diaryl) | [14] |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Not Specified | Not Specified | Toluene | Not Specified | 77 (mono-aryl) |
Buchwald-Hartwig Amination
This palladium-catalyzed reaction provides an efficient method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.
Protocol 3: Synthesis of N-Phenyl-8-fluoroquinolin-4-amine
-
Materials: 4-Chloro-8-fluoroquinoline, Aniline, Pd₂(dba)₃ (palladium source), XPhos (ligand), NaOtBu (base), Toluene (solvent).
-
Procedure:
-
In an oven-dried Schlenk tube, combine 4-chloro-8-fluoroquinoline (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
-
Add NaOtBu (1.2 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add aniline (1.1 eq) and anhydrous, degassed toluene.
-
Heat the reaction mixture at 80-110 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Table 6: Representative Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Benzophenone imine | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | Not Specified | Not Specified | Excellent |
| Aryl Chloride | Aniline | [Pd(IPr)Cl₂(isoquinoline)] | KOtBu | Dioxane | 110 | Not Specified | High |
Visualizations
Signaling Pathway: Mechanism of Fluoroquinolone Antibiotics
The primary mechanism of action for fluoroquinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately, bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Key Synthetic Transformations
This diagram shows the relationship between this compound and the key chemical reactions used to diversify its structure.
Caption: Key reactions for derivatizing this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: 8-Fluoroquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the multifaceted applications of the 8-fluoroquinoline scaffold in medicinal chemistry. This privileged heterocyclic motif has been instrumental in the development of a diverse range of therapeutic and diagnostic agents. The unique physicochemical properties imparted by the fluorine atom at the 8-position significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of these compounds. This document outlines key applications, presents quantitative biological data, and provides detailed experimental protocols for the synthesis and evaluation of this compound derivatives.
Application in Antibacterial Drug Discovery
The this compound core is a well-established pharmacophore in the design of potent antibacterial agents, particularly within the fluoroquinolone class of antibiotics. These compounds primarily exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
This compound-based antibiotics stabilize the covalent complex between the topoisomerase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. The fluorine atom at the C-8 position can modulate the potency and spectrum of activity of these inhibitors.
Caption: Inhibition of bacterial topoisomerases by 8-fluoroquinolones.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. Lower MIC values indicate greater potency.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 9d | p-toluidine derivative of 8-nitrofluoroquinolone | S. aureus | ~3.5 | [1] |
| 9e | p-chloroaniline derivative of 8-nitrofluoroquinolone | S. aureus | ~4.0 | [1] |
| 9f | aniline derivative of 8-nitrofluoroquinolone | S. aureus | ~5.0 | [1] |
| 9g | hydrazine derivative of this compound-3-carboxamide | S. aureus | 1.2 | [2] |
| Ciprofloxacin | Fluoroquinolone (reference) | E. coli | 0.00915 | [3] |
| Ciprofloxacin | Fluoroquinolone (reference) | S. aureus | 0.22 | [3] |
Experimental Protocol: Synthesis of 8-Nitrofluoroquinolone Derivatives
This protocol describes the synthesis of C-7 substituted 8-nitrofluoroquinolone derivatives via nucleophilic aromatic substitution.[1][3]
Caption: Workflow for the synthesis of 8-nitrofluoroquinolone derivatives.
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (starting material)
-
Substituted primary amine (e.g., p-toluidine, p-chloroaniline)
-
Sodium hydrogen carbonate (NaHCO₃)
-
50% aqueous ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum pump
Procedure:
-
In a round-bottom flask, combine 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 g, 3 mmol), the desired substituted primary amine (9 mmol), and sodium hydrogen carbonate (1.5 g, 18 mmol).[1]
-
Add 140 mL of 50% aqueous ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to 75-80 °C with stirring and maintain under reflux for 144-156 hours.[1]
-
After the initial reflux period, add an additional portion of sodium hydrogen carbonate (0.25 g, 3 mmol) and continue to heat under reflux for another 144-156 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product sequentially with water and cold ethanol.
-
Dry the purified product under vacuum to yield the C-7 substituted 8-nitrofluoroquinolone derivative.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, MS).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of this compound derivatives against bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with 100 µL of the bacterial suspension.
-
Include a growth control (wells with bacteria and MHB, but no compound) and a sterility control (wells with MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Application in Anticancer Drug Development
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Similar to their antibacterial counterparts, their primary mechanism of action often involves the inhibition of human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[4]
Mechanism of Action: Inhibition of Human Topoisomerase II
By targeting human topoisomerase II, this compound derivatives can induce cell cycle arrest and trigger programmed cell death (apoptosis) in rapidly proliferating cancer cells.
Caption: Anticancer mechanism of this compound derivatives.
Quantitative Data: Anticancer Activity
The cytotoxic activity of these compounds against various cancer cell lines is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ciprofloxacin Derivative 26 | Piperonal ciprofloxacin hydrazone | SMMC-7721 (Hepatocarcinoma) | 2.96 | [5] |
| Ciprofloxacin Derivative 26 | Piperonal ciprofloxacin hydrazone | MCF-7 (Breast Cancer) | 3.71 | [5] |
| Ciprofloxacin Derivative 26 | Piperonal ciprofloxacin hydrazone | HCT-8 (Colon Cancer) | 3.69 | [5] |
| Ciprofloxacin Derivative 27 | 3,7-bis-benzylidene of ciprofloxacin | HL-60 (Leukemia) | 1.21 | [5] |
| Ciprofloxacin Derivative 27 | 3,7-bis-benzylidene of ciprofloxacin | HCT-116 (Colon Cancer) | 0.87 | [5] |
| Doxorubicin | Anthracycline (reference) | MCF-7 (Breast Cancer) | 0.63 | [5] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Prepare serial dilutions of the this compound test compounds in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48 to 72 hours at 37 °C in a humidified CO₂ incubator.[4]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Experimental Protocol: Topoisomerase II Inhibition Assay
This protocol describes a DNA cleavage assay to evaluate the inhibition of human topoisomerase IIα by this compound derivatives.[9][10][11]
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 175 mM KCl, 0.1 mM EDTA, 5 mM MgCl₂, 2.5% glycerol)
-
ATP solution
-
This compound test compounds
-
Etoposide (positive control)
-
SDS solution
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, 5 nM supercoiled pBR322 DNA, and 1 mM ATP.
-
Add varying concentrations of the this compound test compounds or etoposide to the reaction mixtures. Include a no-drug control.
-
Initiate the reaction by adding 22 nM of purified human topoisomerase IIα.
-
Incubate the reactions at 37 °C for 6 minutes.[9]
-
Stop the reaction and trap the cleavage complexes by adding SDS to a final concentration of 0.5%.
-
Digest the protein by adding proteinase K and incubating at 37 °C for 30 minutes.[9]
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The appearance of linearized plasmid DNA indicates topoisomerase II-mediated DNA cleavage.
Application in PET Imaging
The incorporation of a fluorine atom makes the this compound scaffold amenable to radiolabeling with fluorine-18 (¹⁸F), a positron-emitting radionuclide with a half-life of approximately 110 minutes. This has led to the development of this compound-based PET imaging agents for various applications, including the imaging of Alzheimer's disease pathology.[12]
Radiosynthesis of [¹⁸F]2-fluoroquinolin-8-ol for Alzheimer's Disease Imaging
[¹⁸F]2-fluoroquinolin-8-ol is a promising PET tracer for imaging Alzheimer's disease. Its synthesis involves a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride.[12]
Caption: Synthetic scheme for [¹⁸F]2-fluoroquinolin-8-ol.
Experimental Protocol: Radiosynthesis of [¹⁸F]2-fluoroquinolin-8-ol
This protocol provides a general outline for the manual or automated radiosynthesis of [¹⁸F]2-fluoroquinolin-8-ol. Note: This is a generalized protocol based on typical ¹⁸F-labeling procedures and the specific literature. Actual parameters may need optimization.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Benzyloxy-2-chloroquinoline (precursor)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Automated radiosynthesis module or manual synthesis setup
-
HPLC for purification
-
TLC for quality control
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen or under vacuum.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the benzyloxy-2-chloroquinoline precursor in anhydrous acetonitrile or another suitable aprotic solvent (e.g., DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-160 °C) for a specified time (e.g., 10-20 minutes). The optimal temperature and time should be determined experimentally.
-
-
Deprotection (Catalytic Hydrogenation):
-
After cooling the reaction mixture, add the Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring at room temperature for a specified time (e.g., 10-15 minutes).
-
-
Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude product using semi-preparative HPLC to isolate [¹⁸F]2-fluoroquinolin-8-ol.
-
-
Formulation and Quality Control:
-
Formulate the purified product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests, including radiochemical purity (by radio-TLC or radio-HPLC), residual solvent analysis, and sterility and endotoxin testing, to ensure the final product is suitable for in vivo use.[6][13]
-
These application notes and protocols provide a comprehensive resource for researchers interested in the medicinal chemistry of 8-fluoroquinolines. The versatility of this scaffold, coupled with the detailed methodologies provided, should facilitate further exploration and development of novel therapeutic and diagnostic agents based on this important chemical entity.
References
- 1. Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multi-reactor radiosynthesizer without hardware modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Fully automated synthesis of fluorine-18 PET tracers | Opinion | Chemistry World [chemistryworld.com]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Automated radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
Application Notes: 8-Fluoroquinoline Based Inhibitors of DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolones are a major class of synthetic, broad-spectrum antibacterial agents vital in treating a wide range of bacterial infections.[1] The introduction of a fluorine atom at the C-6 position significantly enhances their antibacterial potency, leading to the widely used fluoroquinolone subclass.[2] A key structural feature influencing the activity and target preference of these compounds is the substituent at the C-8 position. An 8-fluoro substituent, as seen in compounds like sparfloxacin, can shift the primary target to DNA gyrase and improve activity.[3] These compounds function by directly inhibiting bacterial DNA synthesis, a mechanism distinct from many other antibiotic classes.[4] They target the essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[5][6] By stabilizing a transient DNA-enzyme complex, these inhibitors lead to double-strand DNA breaks and subsequent cell death.[4] This document provides an overview of the mechanism, quantitative activity, and key experimental protocols for the study of 8-fluoroquinoline-based DNA gyrase inhibitors.
Mechanism of Action
8-Fluoroquinolones exert their bactericidal effect by targeting and inhibiting DNA gyrase and topoisomerase IV. DNA gyrase, composed of two GyrA and two GyrB subunits (A₂B₂), is the primary enzyme responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.[4][6] Topoisomerase IV, a homolog composed of two ParC and two ParE subunits (C₂E₂), is primarily involved in decatenating (unlinking) daughter chromosomes after replication.[4]
The inhibition process involves the fluoroquinolone molecule binding to the complex formed between the enzyme and DNA. This interaction traps the enzyme in a state where it has cleaved the DNA strands but is unable to re-ligate them, forming a stable ternary drug-enzyme-DNA "cleavable complex".[4][6] This blockage of the enzyme's function prevents the progression of the DNA replication fork, leading to lethal double-strand breaks in the bacterial chromosome and ultimately, cell death.[7] While both enzymes are targeted, the primary target often depends on the bacterial species; DNA gyrase is typically the primary target in Gram-negative bacteria, whereas topoisomerase IV is often the primary target in Gram-positive bacteria.[6] However, a halogen substituent at the C-8 position, such as in sparfloxacin, can shift the initial target preference towards DNA gyrase.[3]
Data Presentation: Inhibitory Activity
The potency of this compound derivatives is quantified by their 50% inhibitory concentration (IC₅₀) against purified enzymes and their Minimum Inhibitory Concentration (MIC) against bacterial strains. IC₅₀ values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half, while the MIC is the lowest concentration that prevents visible bacterial growth.
| Compound | Target Enzyme/Bacterium | IC₅₀ (μg/mL) | MIC (μg/mL) | Reference |
| Sparfloxacin | E. faecalis DNA Gyrase | 25.7 | - | [4] |
| Sparfloxacin | E. faecalis Topoisomerase IV | 19.1 | - | [4] |
| Sparfloxacin | S. aureus DNA Gyrase | >1 | - | [8] |
| Sparfloxacin | S. aureus Topoisomerase IV | >1 | - | [8] |
| 8-nitro-FQ (p-toluidine derivative) | S. aureus | - | ~2-5 | [9] |
| 8-nitro-FQ (p-chloro aniline derivative) | S. aureus | - | ~2-5 | [9] |
| 8-nitro-FQ (aniline derivative) | S. aureus | - | ~2-5 | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The resulting DNA topoisomers (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.
Materials and Reagents:
-
E. coli DNA Gyrase Enzyme
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 0.5 mg/mL BSA.[10]
-
ATP solution (e.g., 10 mM)
-
Test compounds dissolved in DMSO
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[10]
-
Agarose
-
TAE or TBE electrophoresis buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed plasmid DNA (e.g., final concentration 125 ng per reaction), and sterile water.[10]
-
Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the test compound at various concentrations (or DMSO for the negative control) to the respective tubes.
-
To initiate the reaction, add a pre-determined amount of DNA gyrase (e.g., 1-2 units) to each tube, except for a 'no enzyme' control.[10]
-
Add ATP to a final concentration of 1 mM to all tubes where activity is expected.[10]
-
Gently mix and incubate the reactions at 37°C for 30-60 minutes.[11]
-
Terminate the reactions by adding 4-5 µL of the Stop Buffer/Loading Dye.[10]
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at a low voltage (e.g., 5 V/cm) for 90 minutes or until there is adequate separation between the supercoiled and relaxed DNA bands.[10]
-
Stain the gel with a suitable DNA stain and visualize it under UV light.
-
Interpretation: The amount of supercoiled DNA will decrease in the presence of an effective inhibitor. The IC₅₀ value is the concentration of the inhibitor that results in a 50% reduction in the supercoiled DNA band intensity compared to the no-drug control.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[12]
Materials and Reagents:
-
96-well microtiter plates (U- or flat-bottom)
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Test compound stock solution (e.g., in DMSO)
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the growth medium (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Plate Preparation:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column. This creates a concentration gradient.
-
Reserve wells for a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.[13]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as determined by visual inspection or by reading the optical density with a plate reader.[12]
-
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4.6. DNA supercoiling assay [bio-protocol.org]
- 11. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One moment, please... [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the Spectroscopic Analysis of 8-Fluoroquinoline
Introduction
8-Fluoroquinoline is a critical heterocyclic compound and a key structural motif in medicinal chemistry. As a fluorinated analog of quinoline, it serves as a vital building block in the synthesis of various pharmaceutical agents, particularly in the development of fluoroquinolone antibiotics.[1][2] These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The precise structural and electronic properties conferred by the fluorine substituent significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of its derivatives.
Accurate and comprehensive analysis of this compound is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.
-
¹H NMR provides information on the number and connectivity of protons, with chemical shifts and coupling constants being characteristic of the substitution pattern on the quinoline ring. The proton at the C2 position is typically the most deshielded due to its proximity to the nitrogen atom.[3]
-
¹³C NMR reveals the carbon framework of the molecule. The carbon atoms adjacent to the nitrogen (C2 and C8a) and the fluorine (C8) are particularly informative.[3]
-
¹⁹F NMR is a highly sensitive method used specifically to confirm the presence and electronic environment of the fluorine atom, offering a clean spectrum with a single resonance for this compound.
These three NMR techniques, when used in conjunction, provide a complete picture of the molecular structure, confirming identity and purity.
Quantitative Data: NMR Spectroscopy
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹³C | C8 | 149.1 | Doublet | ¹J C-F = 245 |
| C2 | 150.0 - 152.0 | - | - | |
| C4 | 121.0 - 123.0 | - | - | |
| ¹H | C2-H | ~8.7 - 8.9 | Doublet | - |
| C5-H, C6-H, C7-H | ~7.4 - 7.6 | Multiplet | - |
Note: Data for this compound and its closely related derivative, this compound-3-carboxamide, are compiled for reference.[1][3] Specific shifts can vary based on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.
-
¹⁹F NMR: Acquire the fluorine spectrum using a standard pulse sequence, typically with proton decoupling.
-
-
Data Analysis: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). Integrate signals, determine chemical shifts, and analyze coupling patterns to confirm the structure.
Visualization: NMR Analysis Workflow
Caption: Diagram 1: NMR Analysis Workflow.
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI), offers valuable structural information that serves as a molecular fingerprint.[1][4] Electrospray Ionization (ESI) is also commonly used, particularly when coupling MS with liquid chromatography (LC) for purity analysis.
Quantitative Data: Mass Spectrometry
| Parameter | Value | Technique |
| Molecular Formula | C₉H₆FN | - |
| Exact Mass | 147.0484 | - |
| Molecular Ion (M+) | m/z 147 | EI-MS |
| Protonated Molecule ([M+H]⁺) | m/z 148 | ESI-MS |
| Key Fragment Ion | m/z 120 ([M-HCN]⁺) | EI-MS |
Note: Fragmentation patterns can be complex and depend on the ionization energy and method used.[4]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) to confirm the molecular weight. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula. Analyze any in-source fragmentation to gain further structural insights.
Visualization: Mass Spectrometry Workflow
Caption: Diagram 2: Mass Spectrometry Workflow.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note:
UV-Vis spectroscopy is a straightforward and robust technique for the quantitative analysis of this compound. The quinoline ring system contains a chromophore that absorbs light in the UV region.[5] This property can be used to determine the concentration of this compound in a solution by applying the Beer-Lambert law. The technique is also valuable for monitoring reaction progress or assessing the purity of a sample, as impurities with different chromophores can alter the absorption spectrum. The absorption maxima (λmax) are characteristic of the electronic structure of the molecule.[1][6]
Quantitative Data: UV-Vis Spectroscopy
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Ethanol/Methanol | ~275 - 280 | ~310 - 315 |
Note: Values are typical for fluoroquinolones.[1][6] The exact λmax and molar absorptivity (ε) should be determined empirically for quantitative analysis.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol). Create a series of dilutions from the stock solution to generate a calibration curve. The concentration should be adjusted to yield absorbance values in the linear range of the instrument (typically 0.1-1.0).[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use the pure solvent as a reference blank to zero the instrument. Record the absorption spectrum for each standard and the unknown sample over a specific wavelength range (e.g., 200-400 nm).[1]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance vs. concentration for the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.
Visualization: UV-Vis Analysis Workflow
Caption: Diagram 3: UV-Vis Analysis Workflow.
Fluorescence Spectroscopy
Application Note:
Fluoroquinolones are known to be fluorescent molecules, making fluorescence spectroscopy a highly sensitive method for their detection and quantification, often at concentrations lower than those accessible by UV-Vis absorption.[7] The technique measures the emission of light from the molecule after it has absorbed light at a specific excitation wavelength. Changes in the fluorescence intensity or shifts in the emission wavelength can be used to study interactions with other molecules or metal ions. Derivatives of 8-amidoquinoline, for example, have been explored as fluorescent chemosensors for divalent metal ions like Zn²⁺.[8]
Quantitative Data: Fluorescence Spectroscopy
| Parameter | Wavelength Range (nm) |
| Typical Excitation (λex) | 270 - 330 |
| Typical Emission (λem) | 360 - 510 |
Note: These are general ranges for fluoroquinolones.[9] Optimal excitation and emission wavelengths must be determined experimentally for this compound. The fluorescence quantum yield is highly dependent on the solvent and pH.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare very dilute solutions of this compound in a suitable solvent (e.g., ethanol, buffered aqueous solution). Ensure solutions are optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
First, record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Next, record an emission spectrum by exciting the sample at its excitation maximum (λex) and scanning the emission wavelengths.
-
-
Data Analysis: Identify the excitation and emission maxima. For quantitative analysis, create a calibration curve by plotting fluorescence intensity at the emission maximum versus the concentration of standard solutions.
Visualization: Logical Relationship of Spectroscopic Techniques
Caption: Diagram 4: Logical Relationship of Spectroscopic Techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chempap.org [chempap.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Spectroscopy and Chemometrics: A Simple and Easy Way for the Monitoring of Fluoroquinolone Mixture Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Fluoroquinoline as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinoline and its derivatives are emerging as versatile fluorescent probes for the detection and quantification of various metal ions. The quinoline scaffold provides a robust framework for designing chemosensors, and the introduction of a fluorine atom at the 8-position can modulate the electronic and photophysical properties of the molecule, influencing its selectivity and sensitivity towards specific metal ions. This document provides detailed application notes and experimental protocols for the use of this compound-based probes in metal ion sensing, drawing upon the established principles of related fluoroquinolone and 8-hydroxyquinoline compounds.
The primary mechanism of action for many quinoline-based fluorescent probes involves a change in their fluorescence properties upon chelation with a metal ion. This can manifest as either fluorescence quenching (turn-off) or enhancement (turn-on). For instance, the interaction of fluoroquinolones with metal ions like Fe³⁺, Cu²⁺, and Zn²⁺ often leads to fluorescence quenching.[1][2] In contrast, derivatives of the related 8-hydroxyquinoline can exhibit a "turn-on" fluorescence response, particularly with ions like Al³⁺ and Zn²⁺, due to mechanisms such as chelation-enhanced fluorescence (CHEF) and inhibition of excited-state intramolecular proton transfer (ESIPT).[3][4][5]
Data Presentation: Quantitative Analysis of Fluoroquinolone-Metal Ion Interactions
The following table summarizes representative quantitative data for the interaction of various fluoroquinolones with different metal ions. While specific data for this compound is limited, these values provide a valuable reference for expected performance. The association constants (Kₐ) indicate the strength of the binding between the probe and the metal ion, while the limit of detection (LOD) reflects the minimum concentration of the metal ion that can be reliably detected.
| Fluoroquinolone Derivative | Metal Ion | Association Constant (Kₐ) (M⁻¹) | Limit of Detection (LOD) | Signaling Mechanism | Reference |
| General Fluoroquinolones | Al³⁺ | 10² - 10⁴ | Not Specified | Fluorescence Quenching | [6] |
| General Fluoroquinolones | Cu²⁺ | 10² - 10⁴ | Not Specified | Fluorescence Quenching | [6] |
| General Fluoroquinolones | Zn²⁺ | 10² - 10⁴ | Not Specified | Fluorescence Quenching | [6] |
| General Fluoroquinolones | Fe³⁺ | 10² - 10⁴ | Not Specified | Fluorescence Quenching | [6] |
| Quinoline-based probe (NQ) | Al³⁺ | Not Specified | 1.98 µM | Fluorescence Turn-on | [4] |
| Quinoline-based probe (TQSB) | Al³⁺ | 3.8 x 10⁶ | 7.0 nM | Fluorescence Turn-on | [3] |
| 8-amidoquinoline derivative | Zn²⁺ | Not Specified | Not Specified | Fluorescence Turn-on | [7] |
Signaling Pathways and Experimental Workflows
The interaction of this compound with metal ions and the subsequent signal generation can be visualized through the following diagrams.
Caption: Chelation of a metal ion by this compound alters its photophysical properties, leading to a detectable change in fluorescence.
Caption: A generalized workflow for the detection and quantification of metal ions using an this compound-based fluorescent probe.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound and its derivatives as fluorescent probes for metal ion detection. These should be optimized based on the specific derivative and target metal ion.
Protocol 1: Synthesis of an this compound-Based Sensor (General)
This protocol outlines a general method for the synthesis of a simple this compound derivative, which can be adapted for more complex structures.
Materials:
-
8-hydroxyquinoline
-
Anhydrous potassium carbonate
-
Acetonitrile
-
Ethyl bromoacetate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline and anhydrous potassium carbonate in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate to the mixture and continue stirring for 6 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform a liquid-liquid extraction using dichloromethane and deionized water (repeat three times).[8]
-
Collect the organic phase and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography.
Protocol 2: Fluorometric Titration for Metal Ion Detection
This protocol describes the procedure for determining the binding affinity and sensitivity of an this compound probe for a specific metal ion.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Metal ion stock solution (e.g., 10 mM of ZnCl₂ or FeCl₃ in deionized water)
-
Biologically relevant buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Working Solutions: Prepare a working solution of the this compound probe (e.g., 10 µM) in the buffer. Prepare a series of diluted metal ion solutions from the stock.
-
Instrument Setup:
-
Set the excitation wavelength (λ_ex) based on the absorption maximum of the this compound derivative.
-
Set the emission wavelength range to capture the full fluorescence spectrum.
-
Optimize excitation and emission slit widths for an optimal signal-to-noise ratio.
-
-
Titration:
-
Place a known volume of the probe working solution into a quartz cuvette and record the initial fluorescence spectrum (F₀).
-
Incrementally add small aliquots of the metal ion solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two wavelengths for ratiometric probes) against the concentration of the metal ion.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations.
-
Protocol 3: Selectivity Assay
This protocol is essential to determine the specificity of the this compound probe for the target metal ion in the presence of other potentially interfering ions.
Materials:
-
Stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) of the same concentration.
-
This compound probe working solution.
-
Spectrofluorometer and quartz cuvettes.
Procedure:
-
Prepare a series of cuvettes, each containing the this compound probe working solution.
-
To each cuvette (except for the blank), add a specific metal ion from the stock solutions to a final concentration that is typically in excess (e.g., 10 equivalents) of the probe concentration.
-
Incubate the solutions for a few minutes to allow for complexation.
-
Record the fluorescence spectrum for each sample.
-
Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.
Conclusion
This compound and its derivatives hold significant promise as fluorescent probes for the selective and sensitive detection of metal ions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore and develop novel sensing applications. Further research into the synthesis of new this compound derivatives with tailored photophysical properties will undoubtedly expand their utility in diverse fields, from environmental monitoring to biomedical diagnostics and drug development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A highly selective turn-on fluorescent probe for Al3+ in aqueous solution based on quinoline Schiff-base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Bioactivity of 8-Fluoroquinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinolines and their derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The introduction of a fluorine atom into the quinoline ring, particularly at the 8-position, can significantly modulate the compound's biological properties. 8-Fluoroquinolines, a subset of the broader fluoroquinolone class, are of interest for their potential as therapeutic agents. Fluoroquinolones traditionally exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2][3][4] Furthermore, certain derivatives have demonstrated potent anticancer activity, often by targeting human topoisomerase II, leading to cell cycle arrest and apoptosis.[5][6]
These application notes provide a comprehensive framework of experimental protocols for evaluating the antimicrobial and anticancer bioactivity of 8-fluoroquinoline derivatives. The methodologies detailed herein are standard in vitro assays crucial for the initial screening and mechanistic elucidation of new drug candidates.
Section 1: Antimicrobial Bioactivity Evaluation
The primary method for assessing the in vitro antibacterial activity of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[7][8] It involves preparing serial dilutions of the test compound in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.[7]
Materials:
-
This compound test compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Positive control antibiotic (e.g., Ciprofloxacin, Levofloxacin)[9]
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO, water).[10] Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][11]
-
Plate Setup:
-
Test Wells: Add 50 µL of CAMHB to wells 2-12. Add 100 µL of the test compound stock solution to well 1. Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 11. Discard 50 µL from well 11. Well 12 serves as the growth control.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except a sterility control well).
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7] A positive control antibiotic should be run in parallel.
-
-
Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
Interpretation of Results: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the this compound that completely inhibits visible growth.[7]
Experimental Workflow for MIC Determination
Data Presentation: Antimicrobial Activity
Summarize the MIC values in a table for clear comparison.
Table 1: Example MIC Values (µg/mL) of Fluoroquinolone Derivatives
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
|---|---|---|---|
| This compound Derivative A | 2-5[12] | >64 | >64 |
| This compound Derivative B | 0.5 | 4 | 8 |
| Ciprofloxacin (Control) | 0.25 | 0.015 | 0.5[13] |
| Levofloxacin (Control) | 0.5 | 0.06 | 1.0[9] |
Note: Data is illustrative, based on activities of various fluoroquinolone derivatives reported in the literature. Actual values must be determined experimentally.
Section 2: Anticancer Bioactivity Evaluation
The initial evaluation of anticancer potential involves assessing the cytotoxicity of the compound against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.[5] Mechanistic studies often follow, such as investigating the inhibition of key enzymes like topoisomerase II.[5][6]
Protocol: Cytotoxicity by MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[5]
Materials:
-
This compound test compound
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Positive control (e.g., Doxorubicin)[5]
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.[14]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Experimental Workflow for MTT Assay
Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay assesses a compound's ability to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[5] Inhibition is observed as a decrease in the amount of relaxed DNA.[5]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
This compound test compound
-
Positive control (e.g., Etoposide)[5]
-
Stop solution (e.g., SDS/EDTA)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and purified human topoisomerase IIα.
-
Compound Addition: Add the this compound compound at various concentrations. Include a no-drug control and a positive control.[5]
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.[5]
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[5]
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition of topoisomerase II activity is indicated by a reduction in the relaxed DNA band and a persistence of the supercoiled DNA band compared to the no-drug control.
Data Presentation: Anticancer Activity
Summarize the IC₅₀ values against various cancer cell lines in a table.
Table 2: Example Cytotoxicity (IC₅₀ in µM) of Fluoroquinolone Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
|---|---|---|---|
| This compound Derivative C | 9.06[6] | 12.5 | 10.2 |
| This compound Derivative D | 5.2 | 8.1 | 6.7 |
| Doxorubicin (Control) | ~0.1 | ~0.5 | ~0.2 |
Note: Data is illustrative and based on activities of various fluoroquinolone derivatives.[5] IC₅₀ values for control drugs can vary based on experimental conditions.[5]
Section 3: Mechanism of Action Pathways
Understanding the mechanism of action is critical for drug development. For fluoroquinolones, the primary targets are bacterial DNA gyrase and topoisomerase IV, and human topoisomerase II for anticancer effects.
Antimicrobial Mechanism: Inhibition of Bacterial Topoisomerases
Fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[2][3] They stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to a buildup of double-strand breaks, which blocks DNA replication and ultimately causes bacterial cell death.[2][4][15]
Anticancer Mechanism: Inhibition of Human Topoisomerase II
The primary anticancer mechanism for many fluoroquinolone derivatives is the inhibition of human topoisomerase II.[5] Similar to the antibacterial mechanism, the compound stabilizes the "cleavable complex" where the DNA is cut.[5] This prevents the resealing of the DNA backbone, leading to permanent double-strand breaks during DNA replication. These breaks trigger cell cycle arrest (often at the G2/M phase) and activate the apoptotic cell death pathway.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of four fluoroquinolones against clinical isolates of Pseudomonas aeruginosa determined by the E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Application of 8-Fluoroquinoline in Organic Electronic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinoline serves as a critical building block in the synthesis of advanced materials for organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). While not typically used in its pure form as an active layer, its derivatives are integral to the development of high-performance emitters, host materials, and electron transport layers. The incorporation of a fluorine atom onto the quinoline scaffold imparts several advantageous properties to the resulting materials. These benefits include enhanced thermal stability, improved electron mobility, and the ability to tune the emission wavelength of the material. The electronegativity of the fluorine atom can lower the HOMO and LUMO energy levels of the molecule, which facilitates electron injection from the cathode and improves the overall efficiency and stability of the OLED device.[1] This document provides an overview of the application of this compound derivatives in OLEDs, including performance data, detailed experimental protocols for material synthesis and device fabrication, and visualizations of the key processes.
Application Notes
The primary application of this compound in organic electronics is as a precursor for the synthesis of various functional molecules. These derivatives are designed to exhibit specific photophysical properties, such as high quantum yields and tunable emission spectra, making them suitable for use in the emissive layer of OLEDs. One prominent class of materials derived from fluorinated quinolines are Thermally Activated Delayed Fluorescence (TADF) emitters.[2][3]
Performance of OLEDs Incorporating Fluorinated Quinoline Derivatives
The introduction of fluorine into quinoline-based materials has led to the development of highly efficient OLEDs. The performance of these devices is typically characterized by their external quantum efficiency (EQE), turn-on voltage, and emission wavelength. Below is a summary of reported performance data for OLEDs utilizing various fluorinated quinoline derivatives.
| Emitter/Material | Device Structure | Max EQE (%) | Turn-on Voltage (V) | Emission Peak (nm) | Color | Reference |
| 4SpAc5FQN | ITO/TAPC(30nm)/mCP(10nm)/Emitter(20nm)/TPBi(40nm)/LiF(1nm)/Al(100nm) | 22.1 | - | 536 | Green | [4] |
| DMAC-QL | ITO/HATCN(5nm)/TAPC(30nm)/mCP(10nm)/Emitter(20nm)/TPBi(40nm)/LiF(1nm)/Al(100nm) | 7.7 | 3.2 | - | - | [2][3] |
| PXZ-QL | ITO/HATCN(5nm)/TAPC(30nm)/mCP(10nm)/Emitter(20nm)/TPBi(40nm)/LiF(1nm)/Al(100nm) | 17.3 | 2.6 | - | - | [2][3] |
| PTZ-QL | ITO/HATCN(5nm)/TAPC(30nm)/mCP(10nm)/Emitter(20nm)/TPBi(40nm)/LiF(1nm)/Al(100nm) | 14.8 | 2.8 | - | - | [2][3] |
Note: TAPC = 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane; mCP = 1,3-bis(N-carbazolyl)benzene; TPBi = 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole); HATCN = 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative this compound derivative and the fabrication of a multi-layer OLED device.
Protocol 1: Synthesis of a Quinoline-Based TADF Emitter (PXZ-QL)
This protocol describes a one-step synthesis of 10-(quinolin-2-yl)-10H-phenoxazine (PXZ-QL), a thermally activated delayed fluorescence (TADF) emitter.[2][3]
Materials:
-
2-Chloroquinoline
-
10H-Phenoxazine
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, combine 10H-phenoxazine (1.0 eq), 2-chloroquinoline (1.2 eq), and potassium tert-butoxide (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and XPhos (0.1 eq) to the flask.
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
-
Reaction:
-
Stir the reaction mixture at reflux (approximately 110 °C) for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane solvent system as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
-
Characterization:
-
The final product, PXZ-QL, should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
-
References
- 1. Effect of the thermal evaporation rate of Al cathodes on organic light emitting diodes [inis.iaea.org]
- 2. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: 8-Fluoroquinoline Synthesis
Welcome to the technical support center for the synthesis of 8-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in improving the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: The two most prevalent methods for synthesizing the quinoline ring system, adaptable for this compound, are the Skraup synthesis and the Gould-Jacobs reaction. The Skraup synthesis involves reacting 2-fluoroaniline with glycerol, sulfuric acid, and an oxidizing agent. The Gould-Jacobs reaction is a multi-step process that begins with the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and decarboxylation to yield an intermediate that can be converted to this compound.
Q2: My Skraup synthesis of this compound is giving a very low yield and a lot of tar. What are the primary causes?
A2: Low yields and tar formation are classic challenges in the Skraup synthesis.[1] The reaction is notoriously exothermic and can lead to polymerization of intermediates if not properly controlled. Key causes include:
-
Runaway Reaction: The rapid, acid-catalyzed dehydration of glycerol to acrolein is highly exothermic.
-
Substituent Effects: Electron-withdrawing groups, such as the fluorine atom in 2-fluoroaniline, can decrease the nucleophilicity of the aniline, potentially leading to lower yields compared to aniline itself.[1]
-
Improper Temperature Control: Overheating promotes the polymerization of acrolein and other unsaturated intermediates, which is a primary cause of tar formation.[1]
Q3: In the Gould-Jacobs reaction, what is the purpose of the high-boiling solvent during the cyclization step?
A3: The cyclization of the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate, to form the quinoline ring requires high temperatures, typically around 250°C.[2] A high-boiling solvent, such as diphenyl ether or Dowtherm A, is used to achieve and maintain this high temperature, facilitating the intramolecular cyclization.[2]
Q4: How can I convert the 8-fluoro-4-hydroxyquinoline intermediate from the Gould-Jacobs synthesis to this compound?
A4: The conversion of a 4-hydroxyquinoline to the corresponding quinoline involves a dehydroxylation reaction. A common method is a two-step process: first, the hydroxyl group is converted to a better leaving group, such as a chloride, using a reagent like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline can then be dehalogenated via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).
Q5: What are the best methods for purifying crude this compound?
A5: Purification of crude this compound typically involves a combination of techniques. After a basic workup to remove acidic impurities, steam distillation can be an effective method to separate the volatile quinoline from non-volatile tars and inorganic salts, a common practice in Skraup synthesis recovery.[3] For higher purity, fractional distillation under reduced pressure or column chromatography on silica gel can be employed.
Troubleshooting Guides
Skraup Synthesis: Low Yield and Tar Formation
| Potential Cause | Recommended Solution |
| Violent, Uncontrolled Exotherm | Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It helps to make the reaction smoother and less vigorous.[4] Boric acid can also be used as a milder moderator.[1] |
| Controlled Reagent Addition: Add the sulfuric acid slowly to the cooled mixture of 2-fluoroaniline, glycerol, and moderator. Maintain efficient stirring throughout the addition.[1] | |
| Gradual Heating: Begin with gentle heating. Once the exothermic reaction starts, remove the external heat source and control the reaction with external cooling if necessary.[1] | |
| Excessive Tar Formation | Optimize Temperature: Avoid overheating. After the initial exotherm, maintain a steady reflux at a controlled temperature (e.g., 140-150°C) rather than heating aggressively. |
| Choice of Oxidizing Agent: While nitrobenzene is traditional, arsenic acid is reported to result in a less violent reaction and may reduce tar formation.[4] However, due to its toxicity, handle with extreme caution. | |
| Low Reactivity of 2-Fluoroaniline | Modified Acid Conditions: Using 60-80% aqueous sulfuric acid instead of concentrated acid has been claimed to reduce violence and improve yields with some substituted anilines.[5] |
Gould-Jacobs Reaction: Inefficient Cyclization
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | Ensure High Temperature: The cyclization step is temperature-critical. Ensure the reaction mixture reaches and is maintained at ~250°C in the high-boiling solvent for the recommended time (e.g., 30-60 minutes).[2] |
| Efficient Removal of Ethanol: During the initial condensation step, ensure the ethanol byproduct is effectively removed (e.g., by distillation) to drive the reaction forward.[2] | |
| Side Reactions/Degradation | Minimize Time at High Temperature: While high temperature is necessary, prolonged heating can lead to degradation. Optimize the reaction time at the peak temperature.[6] |
| Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Data Presentation: Comparison of Synthesis Routes
| Parameter | Skraup Synthesis | Gould-Jacobs Reaction Pathway |
| Starting Materials | 2-Fluoroaniline, Glycerol, H₂SO₄, Oxidizing Agent | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate, High-boiling solvent, Reagents for dehydroxylation |
| Number of Steps | 1 (pot reaction) | 4-5 (synthesis of intermediate, cyclization, hydrolysis, decarboxylation, dehydroxylation) |
| Reported Yields | Highly variable, can be low (e.g., <50%) for substituted anilines, but can reach >80% with optimization.[7] | Moderate to good overall yields (typically 60-80% for the initial quinoline core formation).[2] |
| Key Advantages | One-pot synthesis, readily available and inexpensive starting materials. | Generally proceeds with fewer tarry byproducts, more predictable outcomes. |
| Key Disadvantages | Highly exothermic, prone to violent reactions and significant tar formation, purification can be difficult.[1][4] | Multi-step process, requires very high temperatures for cyclization, conversion of the 4-hydroxy intermediate adds steps.[8] |
Experimental Protocols
Protocol 1: Skraup Synthesis of this compound (Generalized)
This protocol is a generalized procedure and requires careful optimization and stringent safety precautions.
-
Setup: In a large round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 2-fluoroaniline (1.0 mol), glycerol (2.5 mol), and ferrous sulfate heptahydrate (0.1 mol).
-
Acid Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (3.0 mol) through the dropping funnel.
-
Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the internal temperature between 140-150°C for 3-4 hours. Use external cooling to control the reaction if it becomes too vigorous.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture into a large volume of cold water.
-
Neutralization: Cool the diluted mixture in an ice bath and slowly neutralize with a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also highly exothermic.
-
Purification: Perform a steam distillation on the alkaline mixture to isolate the crude this compound. Separate the organic layer from the distillate, dry it over anhydrous potassium carbonate, and purify further by vacuum distillation.
Protocol 2: Gould-Jacobs Synthesis of 8-Fluoro-4-hydroxyquinoline
This protocol outlines the formation of the key intermediate.
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.1 mol). Heat the mixture at 110-140°C for 1-2 hours, allowing the ethanol byproduct to distill off.[2]
-
Cyclization: Add the resulting intermediate to a high-boiling solvent like diphenyl ether in a separate flask equipped for high-temperature reactions. Heat the mixture to approximately 250°C and maintain for 30-60 minutes.[2]
-
Isolation: Cool the reaction mixture to room temperature. Add hexanes to precipitate the product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. Collect the solid by filtration and wash with cold ethanol.
-
Hydrolysis: Reflux the isolated ester with an aqueous solution of sodium hydroxide (e.g., 10%) until hydrolysis is complete (monitored by TLC).
-
Decarboxylation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid. The crude carboxylic acid can often be decarboxylated by heating it in the high-boiling solvent used for cyclization or a similar high-boiling medium until gas evolution ceases, yielding 8-fluoro-4-hydroxyquinoline.
Visualizations
Caption: Troubleshooting workflow for the Skraup synthesis.
Caption: Experimental workflow for the Gould-Jacobs synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. ablelab.eu [ablelab.eu]
- 7. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
stability and degradation of 8-fluoroquinoline under UV irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 8-fluoroquinoline under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when exposed to UV light?
A1: this compound is susceptible to degradation upon exposure to UV radiation, particularly UVA. Its stability is significantly lower than derivatives with an electron-donating group, such as a methoxy group, at the 8-position.[1] The degradation is dose-dependent, meaning that higher intensity or longer duration of UV exposure will lead to greater degradation.
Q2: What are the expected degradation products of this compound under UV irradiation?
A2: While specific studies on this compound are limited, based on data from structurally related fluoroquinolones, the primary degradation pathways likely involve:
-
Defluorination: The fluorine atom at the 8-position is cleaved from the quinoline ring.
-
Hydroxylation: A hydroxyl group may be added to the quinoline ring.
-
Ring Opening: The quinoline ring system itself may undergo cleavage under prolonged or high-intensity irradiation.
For more complex fluoroquinolones containing a piperazine ring, cleavage of this ring is a common degradation pathway.[2]
Q3: What is the effect of UV degradation on the biological activity of this compound derivatives?
A3: UV-induced degradation of fluoroquinolones, including those with an 8-fluoro substituent, has been shown to lead to a decrease in their antibacterial activity.[1][3] Concurrently, the degradation products may exhibit increased cytotoxicity.[1]
Q4: What factors can influence the rate of photodegradation of this compound?
A4: Several factors can affect the photostability of this compound in an experimental setting:
-
UV Wavelength and Intensity: The energy and intensity of the UV source will directly impact the rate of degradation.
-
Solvent: The polarity and chemical nature of the solvent can influence the stability of the molecule and its excited states.
-
pH: The pH of the solution can affect the ionization state of the quinoline nitrogen, which may alter its photosensitivity. For many fluoroquinolones, the zwitterionic form is the most photo-labile.
-
Presence of Oxygen: Dissolved oxygen can participate in the degradation process, potentially leading to photooxidation products.
-
Presence of Other Substances: Other molecules in the solution can act as photosensitizers, accelerating degradation, or as quenchers, inhibiting it.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent degradation rates between experiments. | Fluctuation in UV lamp output. Inconsistent sample positioning. Variations in solvent purity or pH. Temperature fluctuations. | Use a calibrated radiometer or lux meter to ensure consistent UV exposure. Employ a sample holder that ensures a fixed distance and angle from the UV source. Use high-purity solvents and buffer the solutions to maintain a constant pH. Control the temperature of the sample chamber. |
| Unexpected peaks in HPLC/LC-MS analysis. | Formation of secondary photoproducts. Contamination of the solvent or sample. Interaction of degradation products with the analytical column. | Analyze samples at multiple time points to track the formation and decay of intermediates. Run a blank (solvent only) and a dark control (sample without UV exposure). Use a different column chemistry or mobile phase to improve separation. |
| Low recovery of the parent compound even in dark controls. | Thermal degradation. Adsorption to the container surface. Evaporation of the solvent. | Run a control experiment at the same temperature without UV irradiation to assess thermal stability. Use inert sample containers (e.g., quartz or borosilicate glass). Ensure sample containers are properly sealed. |
| Difficulty in identifying degradation products. | Low concentration of products. Co-elution of products. Lack of appropriate analytical standards. | Concentrate the sample after irradiation. Optimize the HPLC/LC-MS method (e.g., gradient, flow rate, column). Use high-resolution mass spectrometry (HRMS) to determine elemental composition and propose structures. |
Quantitative Data Summary
The following table summarizes the photodegradation data for fluoroquinolones with different substituents at the 8-position, providing a comparative context for the expected stability of this compound.
| Compound | Substituent at C8 | UV Dose (UVA) | Remaining Compound (%) | Observations |
| Q-35 Analog | -F | 3 J/cm² | < 1% | Significant degradation, decreased antibacterial activity, and increased cytotoxicity observed.[1] |
| Q-35 Analog | -H | 3 J/cm² | ~10% | Significant degradation, decreased antibacterial activity, and increased cytotoxicity observed.[1] |
| Q-35 | -OCH₃ | 3 J/cm² | ~100% | No significant spectral change or degradation observed, indicating high photostability.[1] |
| Enoxacin / Lomefloxacin | - | 0.3 J/cm² | Degraded | Underwent absorption spectrum changes and decreased antibacterial activity.[1] |
| Norfloxacin / Ofloxacin / Ciprofloxacin | - | 1 J/cm² | Degraded | Underwent absorption spectrum changes and decreased antibacterial activity.[1] |
Experimental Protocols
General Protocol for UV Irradiation of this compound
This protocol outlines a general procedure for assessing the photostability of this compound in solution, based on standard practices for fluoroquinolone analysis.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or buffered aqueous solution).
-
Dilute the stock solution to the desired experimental concentration (e.g., 10-50 µg/mL).
-
Place the solution in a chemically inert and UV-transparent container (e.g., quartz cuvette or vial).
-
-
Irradiation:
-
Place the sample in a photostability chamber equipped with a calibrated UV lamp (e.g., a UVA lamp with a peak emission around 365 nm).
-
Maintain a constant temperature during the experiment to avoid thermal degradation.
-
Expose the sample to a controlled dose of UV radiation. The total exposure should be monitored using a calibrated radiometer or through chemical actinometry (e.g., quinine actinometry).
-
Include a "dark control" sample, which is prepared in the same manner but kept in the dark to assess thermal stability.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots of the irradiated and dark control samples.
-
Analyze the samples by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Mobile Phase: A common mobile phase for quinolone analysis is a mixture of acetonitrile and a phosphate buffer.
-
Column: A C18 reversed-phase column is typically used.
-
-
Monitor the decrease in the peak area of the this compound parent compound and the appearance of new peaks corresponding to degradation products.
-
For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.
-
Visualizations
Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photostability of this compound.
Potential Degradation Pathways of this compound
Caption: Potential photodegradation pathways for this compound.
References
- 1. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Gould-Jacobs Cyclization
Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of quinoline derivatives via this reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Gould-Jacobs cyclization, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield extremely low or non-existent?
Answer:
Low or no yield in a Gould-Jacobs reaction is a common issue that can be attributed to several factors, primarily related to the reaction conditions required for the critical thermal cyclization step.[1]
-
Insufficient Temperature: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires high temperatures, typically above 250 °C.[2][3] If the temperature is too low, the reaction may stall after the initial condensation step, leaving you with the intermediate as the major component.[1]
-
Incorrect Reaction Time: The reaction time needs to be optimized in conjunction with the temperature. Insufficient heating time will result in incomplete cyclization.
-
Substrate Reactivity: The electronic properties of the aniline substrate play a crucial role. The Gould-Jacobs reaction is most effective for anilines that have electron-donating groups at the meta-position.[2][4] Anilines with strong electron-withdrawing groups may be less reactive and require more forcing conditions.
Solutions:
-
Verify and Optimize Temperature: Ensure your heating apparatus can reach and maintain the required temperature. For conventional heating, use a high-boiling inert solvent like diphenyl ether or Dowtherm A.[2][3] Consider using a microwave reactor, which can rapidly heat the reaction mixture to high temperatures and often leads to improved yields and shorter reaction times.[1]
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time at a given temperature.
-
Consider Substrate Compatibility: If you are using an aniline with electron-withdrawing groups, you may need to explore higher temperatures, longer reaction times, or alternative synthetic routes.
Question 2: My reaction mixture has turned dark or charred, and I have a complex mixture of products. What went wrong?
Answer:
Darkening or charring of the reaction mixture is indicative of product decomposition, which is a common problem when using the high temperatures required for the Gould-Jacobs cyclization.[3]
-
Excessive Temperature or Prolonged Heating: While high temperatures are necessary, excessively high temperatures or prolonged heating can lead to the degradation of the starting materials, intermediate, or the final quinoline product.[1]
-
Reactive Substituents: Certain functional groups on the aniline or malonate ester may not be stable to the harsh reaction conditions, leading to side reactions and decomposition.
Solutions:
-
Careful Temperature Control: Precisely control the reaction temperature. If using an oil bath, ensure uniform heating. A microwave synthesizer can offer more precise temperature control.
-
Time-Temperature Optimization: A thorough time-temperature examination is crucial to find the optimal conditions that favor cyclization without causing significant degradation.[1] As shown in the data below, increasing the temperature can sometimes allow for a significant reduction in reaction time, leading to a better overall yield.[1]
-
Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups that are stable under the reaction conditions and can be removed later.
Question 3: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of a mixture of regioisomers is a known challenge when using asymmetrically substituted anilines.[3] The cyclization can occur at either of the two ortho positions relative to the amino group.[3]
-
Steric and Electronic Effects: The regioselectivity of the cyclization is governed by a combination of steric hindrance and the electronic effects of the substituents on the aniline ring.[3]
Solutions:
-
Choice of Substrate: If possible, choose a starting aniline that is symmetrically substituted to avoid this issue.
-
Reaction Condition Optimization: In some cases, the ratio of regioisomers can be influenced by the reaction conditions. Experimenting with different solvents, temperatures, and heating methods (conventional vs. microwave) may favor the formation of one isomer over the other.
-
Advanced Techniques: For challenging cases, advanced techniques like flash vacuum pyrolysis have been shown to provide high regioselectivity that may not be achievable under standard Gould-Jacobs conditions.[5]
Question 4: How do I effectively remove the high-boiling solvent (e.g., diphenyl ether) during workup?
Answer:
Removing high-boiling solvents like diphenyl ether is a common purification challenge in the Gould-Jacobs reaction.[3]
-
Low Volatility: These solvents have very high boiling points, making them difficult to remove by standard rotary evaporation.
Solutions:
-
Precipitation and Filtration: After cooling the reaction mixture to room temperature, add a non-polar solvent like cyclohexane or hexanes.[2] The desired quinoline product is often insoluble in these solvents and will precipitate out, allowing for collection by filtration. The high-boiling solvent will remain in the filtrate.
-
Thorough Washing: Wash the filtered solid product thoroughly with the non-polar solvent to remove any residual high-boiling solvent.[2]
-
Trituration: If the product is an oil or does not precipitate cleanly, trituration with a non-polar solvent can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction is a multi-step process that involves:
-
Condensation: An aniline reacts with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) via nucleophilic attack from the amine nitrogen, followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[2][4]
-
Thermal Cyclization: This intermediate undergoes a 6-electron electrocyclization at high temperatures to form the quinoline ring system.[2]
-
Saponification and Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be saponified with a base (e.g., NaOH) to the corresponding carboxylic acid, which can then be decarboxylated by heating to yield the 4-hydroxyquinoline.[4]
Q2: What are the typical solvents and catalysts used?
A2: Traditionally, the cyclization step is carried out in high-boiling, inert solvents like diphenyl ether or Dowtherm A to achieve the necessary high temperatures.[2][3] In some modern protocols, particularly with microwave heating, the reaction can be run solvent-free, where an excess of the diethyl ethoxymethylenemalonate can act as both a reactant and a solvent.[1][2] The Gould-Jacobs reaction is typically a thermal cyclization and does not require a catalyst.
Q3: How does microwave heating compare to conventional heating for this reaction?
A3: Microwave irradiation has emerged as a highly efficient method for the Gould-Jacobs reaction. It offers several advantages over conventional heating, including:
-
Shorter Reaction Times: Reactions can often be completed in minutes instead of hours.[1]
-
Improved Yields: By minimizing product degradation due to prolonged heating, microwave-assisted synthesis can lead to higher isolated yields.[1]
-
Enhanced Control: Modern microwave synthesizers allow for precise temperature and pressure control.
Q4: What is the effect of aniline substituents on the reaction outcome?
A4: The Gould-Jacobs reaction is generally most successful with anilines bearing electron-donating groups at the meta-position.[4] Asymmetrically substituted anilines can lead to the formation of a mixture of regioisomeric products, which can complicate purification.[3]
Data Presentation
The following table summarizes the effect of temperature and reaction time on the yield of a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate.[1]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 5 | 1 |
| 2 | 300 | 1 | 37 |
| 3 | 250 | 20 | 11 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
Data sourced from a Biotage application note.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization [1]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
Microwave vial (2.5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
-
Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stir bar. The excess diethyl ethoxymethylenemalonate serves as both reactant and solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the mixture to the desired temperature (e.g., 300 °C) for the optimized time (e.g., 5 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
A precipitate of the product should form. Collect the solid by filtration.
-
Wash the solid with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
Protocol 2: Conventional Heating in a High-Boiling Solvent [2]
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Cyclohexane for precipitation
-
Filtration apparatus
Procedure:
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically >250 °C) using a heating mantle.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add cyclohexane to precipitate the crude product.
-
Collect the solid by filtration.
-
Wash the solid thoroughly with cyclohexane to remove the diphenyl ether.
-
Dry the product under vacuum.
Visualizations
Caption: Comparative workflow of conventional vs. microwave-assisted Gould-Jacobs cyclization.
Caption: Troubleshooting logic for low yield in the Gould-Jacobs reaction.
References
common byproducts in 8-fluoroquinoline synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-fluoroquinoline. The following information is designed to address common challenges and provide practical solutions to streamline your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the Skraup and Gould-Jacobs reactions, offering potential causes and actionable solutions.
Skraup Synthesis of this compound
Issue 1: The reaction is excessively violent and difficult to control, leading to low yields and significant tar formation.
-
Potential Cause: The dehydration of glycerol to acrolein is a highly exothermic process, and the subsequent reaction with 2-fluoroaniline can proceed uncontrollably, leading to polymerization and degradation of reactants and products.
-
Recommended Solution:
-
Moderator Addition: The use of a moderator such as boric acid can help to control the reaction's exothermicity.
-
Temperature Control: Maintain strict control over the reaction temperature. Gradual heating and efficient cooling are crucial.
-
Reagent Addition: The slow, portion-wise addition of sulfuric acid to the reaction mixture can help to manage the rate of the initial exothermic reaction.
-
Issue 2: A large amount of black, tarry polymer is formed, making product isolation challenging.
-
Potential Cause: Acid-catalyzed polymerization of acrolein is a significant side reaction in the Skraup synthesis. This is often exacerbated by high temperatures and prolonged reaction times.
-
Recommended Solution:
-
Optimized Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that promote polymerization.
-
Purification: The primary method for separating the volatile this compound from the non-volatile tar is steam distillation. Following steam distillation, further purification can be achieved by column chromatography.
-
Issue 3: The isolated product is a mixture of this compound and the isomeric 6-fluoroquinoline.
-
Potential Cause: The cyclization step in the Skraup synthesis can occur at either of the ortho-positions relative to the amino group of 2-fluoroaniline. While the fluorine atom at the 2-position directs cyclization to the C7 position of the aniline ring (leading to this compound), some cyclization may occur at the C5 position, yielding the 6-fluoro isomer.
-
Recommended Solution:
-
Reaction Conditions: Carefully controlling the reaction temperature may influence the regioselectivity of the cyclization.
-
Purification: Isomers can be challenging to separate. Fractional distillation under reduced pressure or careful column chromatography on silica gel may be effective.
-
Gould-Jacobs Synthesis of this compound
Issue 1: Low yield of the cyclized product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Potential Cause: The thermal cyclization of the intermediate, diethyl 2-((2-fluoroanilino)methylene)malonate, requires high temperatures. Insufficient temperature or reaction time can lead to incomplete conversion.
-
Recommended Solution:
-
High-Boiling Point Solvent: The use of a high-boiling point solvent such as Dowtherm A or diphenyl ether is necessary to achieve the required temperature for cyclization (typically around 250 °C).[1]
-
Microwave Synthesis: Microwave-assisted synthesis can significantly reduce the reaction time and improve the yield of the cyclization step by enabling rapid and uniform heating to high temperatures.
-
Issue 2: Presence of unreacted 2-fluoroaniline and diethyl ethoxymethylenemalonate in the product.
-
Potential Cause: The initial condensation reaction to form the anilinomethylenemalonate intermediate may be incomplete.
-
Recommended Solution:
-
Reaction Time and Temperature: Ensure the initial condensation is carried out for a sufficient duration and at an appropriate temperature (e.g., reflux in ethanol) to drive the reaction to completion.[1]
-
Purification: Unreacted starting materials can typically be removed during the work-up and purification steps, such as recrystallization or column chromatography.
-
Issue 3: Formation of byproducts from ester hydrolysis or decarboxylation.
-
Potential Cause: The high temperatures used for cyclization can sometimes lead to the hydrolysis of the ester groups if moisture is present, or decarboxylation of the resulting carboxylic acid.[2][3]
-
Recommended Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis.
-
Controlled Heating: Avoid excessively high temperatures or prolonged heating times during cyclization to reduce the likelihood of decarboxylation.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Skraup or Gould-Jacobs, is generally preferred for the synthesis of this compound?
A1: The choice of synthesis route depends on several factors. The Skraup synthesis is a one-pot reaction that can be cost-effective but is often plagued by harsh conditions, low yields, and significant byproduct formation, particularly tar-like polymers. The Gould-Jacobs reaction is a multi-step process that generally offers better control, higher purity of the intermediate, and potentially higher overall yields, though it requires higher temperatures for the cyclization step.[1][3] For laboratory-scale synthesis where purity is a priority, the Gould-Jacobs reaction is often preferred.
Q2: What are the expected yields for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For the Skraup synthesis, yields are often low to moderate due to the formation of byproducts. The Gould-Jacobs reaction can provide moderate to good yields, particularly when optimized with techniques like microwave heating.
Q3: How can I effectively purify the crude this compound product?
A3: For the Skraup synthesis, steam distillation is the most effective initial purification step to separate the volatile this compound from non-volatile tars and inorganic materials. For both syntheses, subsequent purification can be achieved through recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q4: What are the safety precautions to consider during these syntheses?
A4: Both syntheses involve hazardous materials and conditions. The Skraup reaction is notoriously exothermic and should be conducted with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[4] The use of strong acids like sulfuric acid requires careful handling. The high temperatures in the Gould-Jacobs cyclization also necessitate caution. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Data Presentation
The following tables summarize the common byproducts and typical yield ranges for the Skraup and Gould-Jacobs syntheses of this compound.
Table 1: Common Byproducts in this compound Synthesis
| Synthesis Method | Common Byproducts | Typical Abundance | Mitigation/Removal |
| Skraup Synthesis | Tar-like polymers | Major | Steam distillation |
| 6-Fluoroquinoline (isomer) | Minor | Fractional distillation, Column chromatography | |
| Unreacted 2-fluoroaniline | Minor | Steam distillation, Acid wash | |
| Partially reduced intermediates | Trace | Steam distillation, Column chromatography | |
| Gould-Jacobs Synthesis | Diethyl 2-((2-fluoroanilino)methylene)malonate (unreacted intermediate) | Minor | Column chromatography, Recrystallization |
| 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (from hydrolysis) | Minor | Anhydrous conditions, Column chromatography | |
| 4-Hydroxy-8-fluoroquinoline (from decarboxylation) | Minor | Controlled heating, Column chromatography | |
| Unreacted 2-fluoroaniline | Minor | Column chromatography, Recrystallization |
Table 2: Typical Yield Ranges for this compound Synthesis
| Synthesis Method | Typical Yield Range | Notes |
| Skraup Synthesis | 15-40% | Highly dependent on reaction control and purification efficiency. |
| Gould-Jacobs Synthesis | 40-70% | Can be improved with optimization, such as microwave-assisted cyclization. |
Note: The provided yield ranges are estimates based on general quinoline syntheses and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Skraup Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 2-fluoroaniline (1.0 eq).
-
Reagent Addition: To the stirred 2-fluoroaniline, add glycerol (3.0 eq) and a moderator such as boric acid (0.1 eq).
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.
-
Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene (1.2 eq).
-
Heating: Gradually heat the reaction mixture to 130-140 °C. The reaction is exothermic and may require cooling to maintain this temperature range.
-
Reaction Completion: After the initial vigorous reaction subsides, maintain the temperature at 130-140 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to below 100 °C and cautiously dilute with water.
-
Purification (Steam Distillation): Transfer the diluted reaction mixture to a larger flask suitable for steam distillation. Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution. Perform steam distillation to collect the crude this compound.
-
Extraction and Final Purification: Extract the distillate with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Gould-Jacobs Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in ethanol.[1]
-
Heating: Heat the mixture at reflux for 2-4 hours. The intermediate, diethyl 2-((2-fluoroanilino)methylene)malonate, may precipitate upon cooling.
-
Isolation of Intermediate: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Cyclization: In a separate flask, add the dried intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.[1]
-
High-Temperature Heating: Heat the mixture to approximately 250 °C for 30-60 minutes.[1]
-
Work-up and Purification: Cool the reaction mixture and add a non-polar solvent like hexanes to precipitate the product. Collect the solid by filtration, wash with hexanes, and recrystallize from a suitable solvent (e.g., ethanol) to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
Note: To obtain this compound from the product of the Gould-Jacobs synthesis, subsequent steps of hydrolysis and decarboxylation are required.
Visualizations
Caption: Reaction pathway for the Skraup synthesis of this compound.
Caption: Reaction pathway for the Gould-Jacobs synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical flow of purification steps for this compound.
References
Technical Support Center: Overcoming Low Nucleophilicity in 8-Fluoroquinoline Amidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amidation of 8-fluoroquinoline. The electron-withdrawing nature of the fluorine atom at the 8-position significantly reduces the nucleophilicity of the quinoline ring, making C-N bond formation challenging. This guide offers insights into overcoming these difficulties through optimization of reaction conditions, particularly for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of this compound challenging?
The primary challenge lies in the reduced nucleophilicity of the this compound scaffold. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) on the quinoline ring system. This effect decreases the electron density of the aromatic system, making it a poorer nucleophile and thus less reactive towards amidation reactions.
Q2: What is the most common and effective method for the amidation of this compound?
The Buchwald-Hartwig amination is a widely used and effective method for forming C-N bonds with aryl halides, including challenging substrates like this compound.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions compared to traditional methods like nucleophilic aromatic substitution (SNAr).[1][2]
Q3: How does the choice of palladium precatalyst and ligand impact the reaction?
The selection of the palladium precatalyst and, more critically, the phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[3] For electron-deficient substrates like this compound, ligands such as XPhos, SPhos, and BrettPhos have shown effectiveness in similar challenging coupling reactions. The use of pre-formed palladium-ligand complexes (precatalysts) can also offer greater reliability and reproducibility compared to generating the active catalyst in situ.[3]
Q4: What role does the base play in the amidation of this compound?
The base is a critical component of the Buchwald-Hartwig reaction, responsible for deprotonating the amine nucleophile to form the more reactive amide.[4] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary for optimization. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures.[5]
Q5: What are the recommended solvents for this reaction?
Anhydrous, aprotic solvents are essential to prevent quenching of the reactive intermediates. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for Buchwald-Hartwig aminations.[3] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low to No Conversion | 1. Insufficient Catalyst Activity: The palladium catalyst may not be sufficiently active to overcome the low reactivity of this compound. | • Screen different ligands: Experiment with bulky, electron-rich phosphine ligands such as XPhos, SPhos, BrettPhos, or RuPhos. • Use a precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalytic species. • Increase catalyst loading: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). |
| 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the amine, or it may be sterically hindered. | • Switch to a stronger base: If using a weaker base like Cs₂CO₃, try a stronger one like NaOtBu or LiHMDS. • Consider base solubility: Ensure the base has sufficient solubility in the chosen solvent. | |
| 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed. | • Increase the temperature: Gradually increase the reaction temperature, monitoring for potential decomposition. Microwave heating can sometimes be effective in driving difficult couplings.[6] | |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst Decomposition: The catalyst may be degrading, leading to undesired side reactions. | • Ensure inert atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. • Use degassed solvents: Thoroughly degas the solvent before use to remove dissolved oxygen. |
| 2. Presence of Water: Moisture can lead to catalyst deactivation and hydrolysis of intermediates. | • Use anhydrous reagents and solvents: Ensure all reagents and solvents are thoroughly dried. • Dry glassware: Oven-dry all glassware before use. | |
| Inconsistent Results | 1. Reagent Quality: Impurities in starting materials, catalyst, ligand, or base can affect the reaction outcome. | • Use high-purity reagents: Source reagents from reputable suppliers and consider purification if necessary. • Store reagents properly: Store sensitive reagents, especially catalysts and ligands, under an inert atmosphere. |
| 2. Reaction Setup: Variations in reaction setup can lead to inconsistencies. | • Standardize procedures: Maintain consistent procedures for reagent addition, temperature control, and stirring rate. |
Quantitative Data Summary
The following table summarizes experimental conditions and yields for the Buchwald-Hartwig amination of haloquinoline derivatives, providing a comparative basis for optimizing the amidation of this compound.
| Entry | Haloquinoline | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 8-Bromo-2-methylquinoline | Aniline | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 110 | 18 | 85 | N/A |
| 2 | 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ (5) | JohnPhos (10) | NaOtBu (1.25) | Toluene | 110-120 | 0.5 | 90 | [7] |
| 3 | 5-Bromo-8-benzyloxyquinoline | Aniline | Pd(OAc)₂ (5) | DTBNpP (10) | NaOtBu (1.25) | Toluene | 150 | 24 | 75 | [7] |
| 4 | 8-Bromoquinoline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 | [6] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amidation of 8-Haloquinolines (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for this compound and specific amine partners.
Materials:
-
8-Haloquinoline (e.g., 8-bromoquinoline as a starting point for optimization)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-ligand precatalyst)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 8-haloquinoline (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), and the phosphine ligand (e.g., 7.5 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low conversion.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ecorfan.org [ecorfan.org]
- 6. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Photodegradation in Fluoroquinolone Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of fluoroquinolone solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of fluoroquinolone solutions.
| Question ID | Question | Answer |
| FQ-TS-001 | Why is my fluoroquinolone solution changing color (e.g., turning yellow) after light exposure? | A color change is a common indicator of photodegradation.[1] Fluoroquinolones can undergo chemical changes when exposed to light, leading to the formation of colored degradation products.[1] It is crucial to confirm the degradation by a validated analytical method like HPLC and to take measures to protect the solution from light. |
| FQ-TS-002 | I observed a precipitate in my fluoroquinolone solution after it was left on the bench. What could be the cause? | Precipitation can occur due to changes in the solution's pH or the formation of less soluble photodegradation products. The solubility of some fluoroquinolones is pH-dependent, and photodegradation can alter the pH. It is recommended to check the pH of the solution and analyze the precipitate and supernatant to identify the components. |
| FQ-TS-003 | My HPLC chromatogram shows unexpected peaks after irradiating my fluoroquinolone sample. How can I identify them? | These new peaks likely represent photodegradation products. Identification can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the new compounds.[1][2][3] Comparing the fragmentation patterns with known degradation pathways of fluoroquinolones can help in their structural elucidation. |
| FQ-TS-004 | How can I differentiate between degradation caused by light versus heat in my experiments? | To isolate the effects of light from thermal degradation, it is essential to use a "dark control" sample in your experiments.[4][5][6] This control sample should be protected from light (e.g., by wrapping the container in aluminum foil) but kept at the same temperature as the light-exposed samples.[4][5] |
| FQ-TS-005 | What are the best practices for preparing and storing fluoroquinolone stock solutions to minimize degradation? | Prepare stock solutions in a low-light environment. Use amber glassware or containers wrapped in aluminum foil to protect them from light. Store solutions at a low temperature (refrigerated or frozen) to slow down any potential degradation, and always use freshly prepared solutions for critical experiments.[7] |
| FQ-TS-006 | I'm seeing inconsistent results in my photostability studies. What are some common sources of variability? | Inconsistent results can arise from several factors: fluctuations in light intensity or temperature in the photostability chamber, variations in sample positioning relative to the light source, and inconsistencies in the analytical method.[4] Ensure your light source is calibrated, the temperature is monitored, and your analytical method is robust and validated.[2][4] |
| FQ-TS-007 | Can the solvent I use affect the photodegradation rate of my fluoroquinolone solution? | Yes, the solvent can significantly influence the rate of photodegradation. Factors such as pH, polarity (dielectric constant), and viscosity of the solvent can alter the stability of the fluoroquinolone molecule and its susceptibility to light-induced degradation.[6][8] |
Quantitative Data on Fluoroquinolone Photodegradation
The following tables summarize the photodegradation kinetics of common fluoroquinolones under various experimental conditions. This data can be used to estimate the stability of your solutions and to design appropriate experiments.
Table 1: Photodegradation Rate Constants (k) and Half-lives (t½) of Fluoroquinolones in Aqueous Solutions
| Fluoroquinolone | Light Source | pH | Rate Constant (k) | Half-life (t½) | Reference |
| Ciprofloxacin | UV (254 nm) | 7.0 | 0.042 min⁻¹ | 16.4 min | [9] |
| Simulated Sunlight | 6.5 | - | ~250 min for 80% degradation | [9] | |
| Levofloxacin | UV | 10.0 | 1.807 x 10⁻³ min⁻¹ | - | [10] |
| Daylight | - | 1.99 x 10⁻³ day⁻¹ (in Ringer's solution) | - | [11] | |
| Moxifloxacin | UV | 12.0 | 19.50 x 10⁻⁴ min⁻¹ | - | [8] |
| UV | 7.5 | 0.69 x 10⁻⁴ min⁻¹ | - | [8] | |
| Norfloxacin | UV (254 nm) | 6.72 | 4.2 x 10⁻² min⁻¹ | 16.4 min | [9] |
| Ofloxacin | Simulated Sunlight | 6.5 | - | ~350 min for 82% degradation | [12] |
Table 2: Influence of pH on the Photodegradation Rate of Fluoroquinolones
| Fluoroquinolone | Light Source | pH | Observed Effect on Degradation Rate | Reference |
| Ciprofloxacin | UV | 7.0 | Optimized pH for degradation in one study | [13] |
| Moxifloxacin | UV | 7-8 | Minimum degradation rate observed | [8][14] |
| UV | Acidic & Alkaline | Increased degradation compared to neutral pH | [8] | |
| Levofloxacin | UV | ~7 | More stable | [6] |
| UV | 5.0-9.0 | Increased degradation rate | [6] | |
| Norfloxacin | UV | 10 | Optimal pH for degradation in one study | [15] |
Experimental Protocols
Protocol 1: General Photostability Testing of Fluoroquinolone Solutions (ICH Q1B Guideline)
This protocol provides a step-by-step guide for conducting photostability testing of fluoroquinolone solutions in accordance with the ICH Q1B guideline.[16][17]
1. Preparation of Solutions:
-
Prepare a stock solution of the fluoroquinolone in a suitable solvent (e.g., water, buffer).
-
The concentration should be high enough to allow for accurate quantification after potential degradation.
-
Prepare the solution in a low-light environment to minimize initial degradation.
2. Sample Preparation:
-
Aliquot the solution into chemically inert and transparent containers (e.g., quartz cuvettes or glass vials).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to completely shield it from light.[5]
3. Light Exposure:
-
Place the transparent and dark control samples in a calibrated photostability chamber.
-
The ICH Q1B guideline recommends exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17]
-
The light source can be a xenon arc lamp, a metal halide lamp, or a combination of cool white and near-UV fluorescent lamps.
-
Monitor and control the temperature within the chamber to minimize thermal degradation.[4]
4. Sample Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples for changes in physical properties (e.g., appearance, color, pH, and for any precipitation).
-
Quantify the remaining concentration of the parent fluoroquinolone and the formation of degradation products using a validated stability-indicating HPLC method (see Protocol 2).
5. Data Interpretation:
-
Compare the results from the light-exposed samples to those of the dark control to differentiate between photodegradation and thermal degradation.
-
Calculate the percentage of degradation and determine the degradation kinetics if desired.
Protocol 2: Stability-Indicating HPLC Method for Fluoroquinolone Analysis
This protocol outlines a general HPLC method for the simultaneous determination of a fluoroquinolone and its degradation products.[2][8][18]
1. HPLC System:
-
A standard HPLC system with a UV detector is typically sufficient. A diode-array detector (DAD) can provide additional spectral information for peak identification.[19]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2][18] The exact composition will need to be optimized for the specific fluoroquinolone and its degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2][18]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of the parent fluoroquinolone, which is typically in the range of 270-300 nm.
-
Injection Volume: 20 µL is a standard injection volume.[18]
3. Method Validation:
-
The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to resolve the parent drug from its degradation products), linearity, accuracy, precision, and robustness.[2]
-
Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and intense light) should be performed to generate degradation products and confirm that they are well-separated from the main peak.[2]
Visualizations
Photodegradation Pathway of Norfloxacin
Caption: A simplified photodegradation pathway of Norfloxacin.
Experimental Workflow for Photostability Testing
Caption: A typical workflow for conducting a photostability study.
Decision Flowchart for Preventing Photodegradation
Caption: A decision-making guide for preventing photodegradation.
References
- 1. Photoreactivity of biologically active compounds. XVIII. Photostability of ofloxacin in the solid state and in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 5. q1scientific.com [q1scientific.com]
- 6. ICH Q1B Photostability: Step-by-Step FDA/EMA/ICH Compliance Guide & Testing Checklist – StabilityStudies.in [stabilitystudies.in]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Enhanced Photolysis of Norfloxacin: Kinetics, Matrix Effects, and Degradation Pathways [mdpi.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. database.ich.org [database.ich.org]
- 18. scielo.br [scielo.br]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting In Vivo Studies with 8-Fluoroquinoline-3-carboxamide
Welcome to the technical support center for 8-fluoroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Formulation and Administration
Q1: My this compound-3-carboxamide, dissolved in DMSO, precipitates when I dilute it into my aqueous vehicle for in vivo administration. What should I do?
This is a common issue for hydrophobic compounds like many quinoline derivatives.[1] The drastic reduction in the concentration of the organic co-solvent (DMSO) upon dilution into an aqueous vehicle can cause the compound to "crash out" of solution.[1]
Troubleshooting Steps:
-
Lower the Final Concentration: You may be exceeding the compound's solubility in the final vehicle. Try preparing serial dilutions to determine the maximum achievable concentration that remains in solution.[1]
-
Optimize the Co-solvent Percentage: While high concentrations of organic solvents can be toxic, a slightly higher final concentration of the co-solvent might be necessary. It is crucial to run a vehicle-only control group to assess any potential toxicity of the vehicle itself.[1][2]
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility.[3]
-
-
pH Adjustment: The solubility of ionizable quinoline derivatives can be highly dependent on pH.[3][4] Experiment with adjusting the pH of your vehicle to see if it improves the solubility of this compound-3-carboxamide. Ensure the final pH is physiologically tolerable for the route of administration.
Q2: What are some recommended vehicles for in vivo administration of this compound-3-carboxamide?
The choice of vehicle is critical and depends on the route of administration and the compound's solubility.[5]
| Vehicle Composition | Route of Administration | Suitability | Considerations |
| Saline + 5-10% DMSO | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Good for initial screening | Potential for DMSO-related toxicity at higher concentrations.[2] Always include a vehicle control group. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Oral (PO) | Good for suspensions | Ensure uniform suspension before each administration. |
| 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Excellent for increasing solubility of hydrophobic compounds | Can be viscous at higher concentrations. |
| Corn oil or Sesame oil | Subcutaneous (SC), Oral (PO) | Suitable for highly lipophilic compounds | Not suitable for IV administration. May lead to slow and variable absorption.[5] |
Q3: I am observing irritation at the injection site after administration. What could be the cause?
Injection site reactions can be caused by the compound itself, the vehicle, or the formulation's properties.
Troubleshooting Steps:
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation.[2] Ensure you have a vehicle-only control group to assess this.
-
pH of Formulation: A non-physiological pH of the formulation can lead to irritation. Aim for a pH close to neutral (7.4) if possible.
-
Compound Precipitation: If the compound precipitates at the injection site, it can cause inflammation. Re-evaluate your formulation for solubility and stability.
-
Route of Administration: Consider if the chosen route is appropriate. For example, some formulations are not suitable for subcutaneous injection.
Section 2: Efficacy and Reproducibility
Q4: I am not observing the expected in vivo efficacy, even though the compound is potent in vitro. What are the potential reasons?
Discrepancies between in vitro and in vivo results are a common challenge in drug development.[6][7]
Troubleshooting Workflow:
Troubleshooting In Vivo Efficacy Issues
Possible Causes and Solutions:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations at the site of action.[1] Conduct a pilot PK study to measure plasma and tissue concentrations of this compound-3-carboxamide.
-
Low Bioavailability: If administered orally, the compound may not be well absorbed. Consider alternative routes of administration or formulation strategies to improve absorption.
-
Target Engagement: The compound may not be reaching its intended molecular target in the in vivo setting.
-
Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the compound's mechanism of action.
-
Suboptimal Dosing Regimen: The dose and/or frequency of administration may be insufficient.[4] Dose-response studies are crucial to determine the optimal regimen.
Q5: I am observing high variability in my in vivo study results. How can I reduce this?
Variability in animal studies can obscure real treatment effects.[8][9]
Strategies to Reduce Variability:
-
Standardize Procedures: Ensure all experimental procedures, such as animal handling, dosing, and sample collection, are performed consistently.[8]
-
Homogenize Animal Groups: Use animals of the same sex, age, and weight range.[8]
-
Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles.
-
Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.
-
Sufficient Sample Size: Use power calculations to determine the appropriate number of animals per group to detect a statistically significant effect.
Section 3: Safety and Toxicology
Q6: What are the potential signs of toxicity I should monitor for with this compound-3-carboxamide?
As a member of the fluoroquinolone class, this compound-3-carboxamide could potentially exhibit class-related toxicities.
Potential Signs of Toxicity in Rodents:
-
General: Decreased locomotor activity, ptosis (drooping eyelids), tremor, and tonic convulsions.[10]
-
Gastrointestinal: Soft feces or diarrhea.[10]
-
Renal: Changes in urine color or volume, increased plasma urea.[11]
-
Central Nervous System (CNS): Anxiety, confusion, or hallucinations.[12]
-
Musculoskeletal: Tendonitis and tendon rupture are known, albeit rare, side effects of fluoroquinolones in humans.[12]
It is crucial to conduct a maximum tolerated dose (MTD) study to identify the dose range for efficacy studies.
Experimental Protocols
Protocol 1: Preparation of an this compound-3-carboxamide Formulation for Oral Administration
Objective: To prepare a uniform and stable suspension of this compound-3-carboxamide for oral gavage in mice.
Materials:
-
This compound-3-carboxamide powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh the required amount of this compound-3-carboxamide powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension for uniformity before each administration. Vortex immediately before dosing each animal.
Protocol 2: In Vivo Antibacterial Efficacy in a Murine Pneumonia Model
Objective: To evaluate the in vivo therapeutic potential of this compound-3-carboxamide in a murine model of pneumonia.
Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use guidelines.
Induction of Pneumonia:
-
Culture a pathogenic strain of Pseudomonas aeruginosa to mid-log phase.
-
Anesthetize the mice using a suitable anesthetic agent.
-
Intranasally inoculate the mice with a predetermined lethal or sublethal dose of the bacterial suspension.
Treatment:
-
Randomize the infected mice into treatment groups (e.g., vehicle control, this compound-3-carboxamide at different doses, positive control antibiotic).
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the treatments via the desired route (e.g., oral gavage) at a specified frequency (e.g., twice daily) for a defined duration (e.g., 3-7 days).
Efficacy Endpoints:
-
Survival Rate: Monitor the survival of the animals daily.
-
Bacterial Load: At the end of the study, euthanize the animals, aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
Visualizations
Signaling Pathway: Mechanism of Action
Mechanism of action of this compound-3-carboxamide.
Experimental Workflow: In Vivo Efficacy Study
General workflow for an in vivo antibacterial efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. forbes.com [forbes.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute oral toxicity of the new quinolone antibacterial agent levofloxacin in mice, rats and monkeys. | Semantic Scholar [semanticscholar.org]
- 11. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Causes Fluoroquinolone Toxicity? - GoodRx [goodrx.com]
Validation & Comparative
8-Fluoroquinoline vs. 8-Chloroquinoline: A Comparative Analysis of Biological Activity
In the landscape of quinoline-based therapeutic agents, substitutions on the quinoline ring play a pivotal role in determining the compound's biological activity. Among these, halogen substitutions at the 8-position have been a subject of interest for medicinal chemists. This guide provides a comparative analysis of the biological activities of 8-fluoroquinoline and 8-chloroquinoline derivatives, focusing on their antimicrobial and anticancer properties, supported by experimental data from various studies.
Antimicrobial Activity: A Close Contest
Direct comparative studies suggest that 8-fluoro and 8-chloro substitutions on the quinoline core can lead to comparable antibacterial potency. Research evaluating a series of 8-substituted quinolones has indicated that 8-methoxyquinolones exhibit antibacterial activity equivalent to that of the most active 8-substituted compounds, which include those with 8-fluoro and 8-chloro modifications.
Table 1: Representative Antimicrobial Activity of 8-Fluoro- and 8-Chloroquinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Study |
| 7-(substituted amino)-8-nitrofluoroquinolones | Staphylococcus aureus | ~2-5 | [1] |
| 7-(substituted amino)-8-nitrofluoroquinolones | Escherichia coli | Varies | [1] |
| Novel 8-Chloro-quinolones | Various bacteria | Data not specified | [2] |
Note: The presented data is from different studies and may not be directly comparable due to variations in experimental conditions. The MIC values for 8-chloro-quinolones were not explicitly provided in the available abstract.
Anticancer Activity: Emerging Potential
The anticancer potential of quinoline derivatives is an active area of research. While comprehensive side-by-side comparisons of this compound and 8-chloroquinoline derivatives are limited, individual studies highlight their cytotoxic effects against various cancer cell lines. The proposed mechanism for their anticancer action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial mechanism of action for quinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, quinolones introduce double-strand breaks in the bacterial DNA, leading to cell death. This mechanism is common to both 8-fluoro and 8-chloroquinoline derivatives.
Caption: Mechanism of action for quinolone derivatives.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is typically determined by measuring their MIC values using either the broth microdilution or the agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
Based on the available literature, both this compound and 8-chloroquinoline scaffolds serve as promising foundations for the development of potent antimicrobial and anticancer agents. While direct, extensive comparative studies are somewhat limited, the existing evidence suggests that both substitutions can confer significant biological activity. The choice between a fluorine or chlorine atom at the 8-position may ultimately depend on a nuanced consideration of the desired activity spectrum, pharmacokinetic properties, and toxicity profile of the final drug candidate. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet potentially critical differences in the biological profiles of this compound and 8-chloroquinoline derivatives.
References
comparative bioactivity of fluorinated quinoline isomers
A Comparative Guide to the Bioactivity of Fluorinated Quinoline Isomers
The introduction of fluorine atoms into the quinoline scaffold is a well-established strategy in medicinal chemistry for enhancing the therapeutic properties of this versatile heterocyclic compound. The position of fluorine substitution on the quinoline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide provides a comparative analysis of the bioactivity of various fluorinated quinoline isomers, with a focus on their anticancer and antimicrobial properties, supported by experimental data from recent studies.
Fluorinated quinoline derivatives have emerged as a promising class of anticancer agents.[1] Their primary mechanism of action often involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division, leading to apoptosis.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values serving as key metrics for comparison.
The strategic placement of fluorine atoms can significantly impact anticancer potency. For instance, studies on novel fluorinated quinoline analogues have demonstrated potent activity against triple-negative breast cancer (TNBC) cells.[2][3] The presence of an ester group in conjunction with fluorine substitution on the quinoline ring was found to be crucial for their anticancer effect.[2][3]
Table 1: Comparative Cytotoxicity of Fluorinated Quinoline Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | MDA-MB-468 (TNBC) | ~2.5-5 | [2][3] |
| 6b | MDA-MB-468 (TNBC) | ~2.5-5 | [2][3] |
| 6d | MDA-MB-468 (TNBC) | ~2.5-5 | [2][3] |
| 6f | MDA-MB-468 (TNBC) | ~2.5-5 | [2][3] |
| 6e (-CF3 at para position) | MDA-MB-468 (TNBC) | 20.0 | [4] |
| 6e (-CF3 at para position) | MCF7 | 60.0 | [4] |
| 6d | MCF7 | 12.0 | [4] |
| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal and Melanoma cell lines | log GI50 < -8.00 | [5] |
| 6-Bromo-5-nitroquinoline (4) | HT29 (Adenocarcinoma) | Lower than 5-FU | [6] |
| 6,8-diphenylquinoline (13) | C6 (Glioblastoma), HeLa (Cervical), HT29 (Adenocarcinoma) | High antiproliferative activity | [6] |
Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathway: Inhibition of Topoisomerase II
Fluorinated quinolones often exert their anticancer effects by targeting human topoisomerase II. This interaction stabilizes the enzyme-DNA cleavage complex, which in turn leads to DNA strand breaks and ultimately triggers programmed cell death, or apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide
This guide provides a comprehensive analysis of the structural confirmation of 8-fluoroquinoline-3-carboxamide, a significant scaffold in medicinal chemistry.[1] As a member of the fluoroquinolone class, this compound is a key area of interest for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.[1] Its biological activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] Understanding the precise molecular structure is crucial for drug design and development.[1]
This document outlines the key spectroscopic data and experimental protocols used to elucidate and confirm the structure of this compound-3-carboxamide, and compares its synthetic routes and derivatives.
Spectroscopic Data for Structural Confirmation
The structure of this compound-3-carboxamide is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] Each technique provides unique insights into the molecular framework.
| Spectroscopic Technique | Observation | Interpretation |
| ¹H NMR | 8.72 ppm (Singlet) | C2-H |
| 7.45–7.62 ppm (Doublet of doublets) | C5-H, C6-H, C7-H | |
| 6.98 ppm (Broad) | -CONH₂ | |
| ¹³C NMR | 167.3 ppm | C=O (Carboxamide)[2] |
| 149.1 ppm (Doublet, ¹J C-F = 245 Hz) | C8 (Carbon attached to Fluorine)[1] | |
| IR Spectroscopy | ~3280 cm⁻¹ | N-H Stretching (Primary amide)[1] |
| ~1665 cm⁻¹ | C=O Stretching (Carboxamide)[1] | |
| 1250-1000 cm⁻¹ | C-F Stretching[1] | |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak | Confirms the molecular weight of the compound.[1] |
Comparative Analysis with Related Structures
The this compound-3-carboxamide scaffold is a versatile backbone for creating derivatives with varied biological activities. A notable example is feneptamidoquin, a fungicide.[3][4] While retaining the core this compound structure, a bulky N-substituted group at the carboxamide dramatically shifts its target from bacterial topoisomerases to fungal dihydroorotate dehydrogenase (DHODH).[3] This comparison highlights how modifications to the carboxamide group can significantly alter the compound's therapeutic application.
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of this compound-3-carboxamide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
¹H NMR Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[1]
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[1]
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted.[1]
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[1]
-
Instrumentation: An Electron Ionization (EI) mass spectrometer is commonly used.
-
Data Acquisition: Introduce the vaporized sample into the EI source and acquire the mass spectrum.[1]
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for further structural insights.[1]
Synthesis Methodologies: A Brief Comparison
Two primary methods for synthesizing this compound-3-carboxamide are the Gould-Jacobs reaction and the Friedländer synthesis.[5]
| Parameter | Gould-Jacobs Synthesis | Friedländer Synthesis |
| Starting Materials | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate[5] | 2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate[5] |
| Key Intermediate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate[5] | Ethyl this compound-3-carboxylate[5] |
| Overall Yield | Moderate to Good[5] | Good to Excellent[5] |
| Number of Steps | Typically 3[5] | Typically 2[5] |
| Key Advantages | Readily available starting materials.[5] | Potentially higher yields and fewer steps.[5] |
The choice of synthesis route often depends on the availability of starting materials and the desired scale of production.[5]
Visualizing the Confirmation Workflow
The following diagrams illustrate the logical flow of structural confirmation and the key molecular structure.
Caption: Workflow for the synthesis and structural confirmation of this compound-3-carboxamide.
Caption: Chemical structure of this compound-3-carboxamide.
References
A Comparative Analysis of the Antibacterial Spectrum of Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of several key fluoroquinolone antibiotics against a range of clinically relevant bacteria. The data presented is compiled from multiple studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks created by these enzymes, which in turn blocks the progression of the replication fork.[3] This ultimately leads to irreparable DNA damage and bacterial cell death.[2] While both enzymes are targeted, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the main target, whereas topoisomerase IV is the primary target in many Gram-positive bacteria.[4][]
References
The Superior Photostability of 8-Methoxyquinolones Compared to 8-Fluoroquinolones: A Comprehensive Guide
For researchers, scientists, and drug development professionals, understanding the photochemical properties of fluoroquinolone antibiotics is paramount to developing safer and more effective therapeutics. This guide provides an objective comparison of the photostability of 8-fluoroquinolones and 8-methoxyquinolones, supported by experimental data, detailed protocols, and mechanistic insights.
The substitution at the C8 position of the quinolone ring is a critical determinant of the photostability and phototoxic potential of this class of antibiotics. Extensive research has demonstrated that 8-methoxyquinolones exhibit significantly enhanced photostability and a markedly lower propensity for inducing phototoxic reactions compared to their 8-halogenated counterparts, including 8-fluoroquinolones. This difference is primarily attributed to the electron-donating nature of the methoxy group, which stabilizes the quinolone nucleus against photo-induced degradation.
Quantitative Comparison of Photostability and Phototoxicity
The superior photostability of 8-methoxyquinolones translates directly to reduced phototoxicity. This is evident in both preclinical and clinical studies. Lomefloxacin, an 8-fluoroquinolone, is well-documented for its phototoxic side effects, whereas moxifloxacin, an 8-methoxyquinolone, is considered to have a much lower phototoxic potential.[1]
Photodegradation Kinetics
Studies have shown that 8-fluoroquinolones degrade at a faster rate upon exposure to UV radiation compared to 8-methoxyquinolones. For instance, one study reported that lomefloxacin undergoes more than 50% decomposition within 10 minutes of UVA exposure in a buffer solution.[2] In contrast, moxifloxacin is significantly more stable under similar conditions.[3] The photodegradation of moxifloxacin follows first-order kinetics, with the rate being pH-dependent.[4]
| Quinolone Class | Compound Example | Photodegradation Rate Constant (k) | Half-life (t1/2) | Conditions | Reference |
| 8-Fluoroquinolone | Lomefloxacin | 0.119 h-1 | ~5.8 h | Aqueous solution, ICH conditions | [5] |
| 8-Methoxyquinolone | Moxifloxacin | 0.69 x 10-4 min-1 (at pH 7.5) | ~168 h | Aqueous solution, pH 7.5 | [4] |
Table 1: Comparative photodegradation kinetics of an 8-fluoroquinolone and an 8-methoxyquinolone.
In Vivo Phototoxicity: Mouse Ear Swelling Assay
A common preclinical model to assess phototoxicity is the mouse ear swelling assay. In this model, mice are administered the test compound and subsequently exposed to UVA radiation. The resulting inflammation and edema in the ear are measured as an indicator of phototoxicity. Studies have consistently shown that 8-fluoroquinolones induce a significantly greater ear swelling response compared to 8-methoxyquinolones.
| Quinolone Class | Compound Example | Dose | UVA Exposure | Ear Swelling Response | Reference |
| 8-Fluoroquinolone | 8-F analog of Q-35 | > 12.5 mg/kg (oral) | Not specified | Marked ear redness | [6][7] |
| 8-Methoxyquinolone | Q-35 (8-OCH3) | 800 mg/kg (oral) | Not specified | No inflammatory lesions | [6][7] |
Table 2: Comparative in vivo phototoxicity in a mouse model.
Clinical Phototoxicity in Humans
Clinical data corroborates the preclinical findings. A meta-analysis of randomized controlled trials found a significantly higher risk of photosensitivity with lomefloxacin compared to other fluoroquinolones.[8] In a study with healthy volunteers, lomefloxacin induced a clear phototoxic response, whereas moxifloxacin did not demonstrate any phototoxicity at therapeutic doses.[9][10][11]
| Quinolone Class | Compound Example | Study Type | Outcome | Reference |
| 8-Fluoroquinolone | Lomefloxacin | Randomized controlled trial in healthy volunteers | Phototoxic index of 3-4 at UVA wavebands of 335 nm and 365 nm | [9][10][11] |
| 8-Methoxyquinolone | Moxifloxacin | Randomized controlled trial in healthy volunteers | No phototoxicity demonstrated | [9][10][11] |
Table 3: Comparative clinical phototoxicity.
Mechanistic Insights into Phototoxicity
The phototoxicity of fluoroquinolones is initiated by the absorption of UVA radiation, leading to the generation of reactive oxygen species (ROS) and photodegradation products that can cause cellular damage.
Caption: Signaling pathway of quinolone-induced phototoxicity.
8-Halogenated quinolones are more prone to photodegradation, which can involve the cleavage of the carbon-halogen bond, leading to the formation of highly reactive aryl cations and other toxic photoproducts.[12] In the case of lomefloxacin, photodegradation results in the loss of the fluorine atom at the C8 position and the formation of products such as 1-ethyl-6-fluoro-1,4-dihydro-7-(2-aminoethyl-amino)-4-oxo-3-quinolinecarboxylic acid (AEA) and 1-ethyl-6-fluoro-1,4-dihydro-7-(2-aminopropyl-amino)-4-oxo-3-quinolinecarboxylic acid (APA).[2] In contrast, the 8-methoxy group in compounds like moxifloxacin is more stable and less susceptible to photolytic cleavage, thus reducing the formation of toxic photodegradation products.[3] The photodegradation of moxifloxacin primarily involves modifications to the diazabicyclononane side chain.[4]
Experimental Protocols
In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay
This assay is a standardized method for assessing the phototoxic potential of a substance.
Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.
Methodology:
-
Cell Culture: Balb/c 3T3 fibroblasts are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: After 24 hours, the cells are treated with a range of concentrations of the test compound (e.g., 8-fluoroquinolone and 8-methoxyquinolone) in duplicate plates.
-
Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA radiation, while the other set is kept in the dark.
-
Neutral Red Uptake: Following irradiation, the cells are washed and incubated with a medium containing neutral red, a vital dye that is taken up by viable cells.
-
Quantification: The amount of neutral red absorbed by the cells is quantified by measuring the optical density after extraction.
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) are determined for both the irradiated and non-irradiated conditions. The ratio of the IC50 values is used to calculate the Photo-Irritation Factor (PIF), which is an indicator of phototoxic potential.
In Vivo Phototoxicity: Mouse Ear Swelling Test
This animal model provides an in vivo assessment of phototoxicity.
Methodology:
-
Animal Model: Albino mice (e.g., BALB/c) are used.
-
Administration: The test compounds are administered orally or intravenously.
-
Irradiation: The mice are then exposed to UVA radiation for a specified period.
-
Measurement: The thickness of the mouse ears is measured before and at various time points after irradiation using a micrometer.
-
Histopathology: Ear tissue may be collected for histopathological examination to assess for edema, inflammation, and cellular infiltration.
-
Data Analysis: The increase in ear thickness is calculated and compared between the different treatment groups.
Photodegradation Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is used to quantify the degradation of the parent compound and identify the formation of photoproducts.
Methodology:
-
Sample Preparation: Solutions of the quinolones are prepared in a suitable solvent (e.g., water or buffer) and exposed to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UVA source).
-
Chromatographic Separation: Aliquots of the samples are taken at different time points and injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the parent compound from its photodegradation products.
-
Detection: A UV detector is used to monitor the elution of the compounds.
-
Quantification: The peak areas of the parent compound are used to calculate its degradation over time. The appearance and growth of new peaks indicate the formation of photoproducts.
-
Identification of Photoproducts: Mass spectrometry (LC-MS) can be coupled with HPLC to identify the chemical structures of the photodegradation products.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical decomposition of lomefloxacin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitivity induced by lomefloxacin versus other fluoroquinolones: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. | Semantic Scholar [semanticscholar.org]
- 12. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of C-8 Substitution on the Antibacterial Potency of Quinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolone class of antibiotics has been a cornerstone in the fight against bacterial infections for decades. Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, has made them effective against a broad spectrum of pathogens.[1][2] A key area of research in the development of more potent and safer quinolones has been the exploration of structure-activity relationships (SAR), particularly concerning substitutions on the quinolone core. The C-8 position has emerged as a critical determinant of the antibacterial spectrum and potency. This guide provides a comparative analysis of 8-substituted quinolones, supported by experimental data, to elucidate the impact of various substituents at this position on their antibacterial efficacy.
Comparative Antibacterial Activity of 8-Substituted Quinolones
The antibacterial activity of 8-substituted quinolones is significantly influenced by the nature of the substituent at the C-8 position. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 8-substituted quinolones against representative Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater antibacterial potency.
Table 1: In Vitro Antibacterial Activity of 8-Substituted Quinolones Against Gram-Positive Bacteria (Staphylococcus aureus)
| 8-Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | Reference |
| -H | piperazinyl | 0.14 | [3] |
| -F | 3-aminopyrrolidinyl | 0.03 | [3] |
| -Cl | 3-aminopyrrolidinyl | 0.04 | [3] |
| -OCH3 | 3-aminopyrrolidinyl | 0.03 | [3] |
| -NO2 | 7-chloro | 0.97 | [2][4] |
| -NO2 | 7-(n-butylamino) | 0.65 | [2][4] |
| -NO2 | 7-ethoxy | 0.58 | [2][4] |
| -NO2 | 7-(p-toluidino) | 3.5 | [2][4] |
| -NH2 | 3-aminopyrrolidinyl | 0.06 | [3] |
Table 2: In Vitro Antibacterial Activity of 8-Substituted Quinolones Against Gram-Negative Bacteria (Escherichia coli)
| 8-Substituent | C-7 Substituent | MIC (µg/mL) vs. E. coli | Reference |
| -H | piperazinyl | 0.09 | [3] |
| -F | 3-aminopyrrolidinyl | 0.04 | [3] |
| -Cl | 3-aminopyrrolidinyl | 0.03 | [3] |
| -OCH3 | 3-aminopyrrolidinyl | 0.07 | [3] |
| -NO2 | 7-chloro | 4.7 | [2][4] |
| -NO2 | 7-(n-butylamino) | 15 | [2][4] |
| -NO2 | 7-ethoxy | 37.5 | [2][4] |
| -NO2 | 7-(p-toluidino) | 37.5 | [2][4] |
| -NH2 | 3-aminopyrrolidinyl | 0.53 | [3] |
Structure-Activity Relationship of 8-Substituted Quinolones
The data presented in the tables above highlight key structure-activity relationships for 8-substituted quinolones.
Figure 1: Structure-Activity Relationship of C-8 Substituents in Quinolones.
Generally, the introduction of a halogen atom (Fluorine or Chlorine) at the C-8 position enhances activity against both Gram-positive and Gram-negative bacteria, and also improves activity against anaerobic organisms.[5] A methoxy group at C-8 is particularly beneficial for potent activity against Gram-positive bacteria.[6][7] Conversely, an 8-nitro substituent tends to decrease activity against Gram-negative bacteria, while its effect on Gram-positive bacteria is highly dependent on the nature of the C-7 substituent.[2][4] An amino group at C-8 can retain good Gram-positive activity but often leads to a reduction in Gram-negative potency.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolones exert their bactericidal effect by interfering with the process of bacterial DNA replication.[1][2] They form a stable complex with DNA and the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. This stabilization of the enzyme-DNA complex leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[6][8]
References
- 1. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. pharmacy180.com [pharmacy180.com]
- 7. In vitro antibacterial activity of AM-1155, a novel 6-fluoro-8-methoxy quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 8-(Trifluoromethyl)quinolones: A Guide for Researchers
An objective analysis of the in vivo antibacterial activity and phototoxicity of 8-(trifluoromethyl)-substituted quinolones, providing key experimental data and methodologies for researchers in drug development.
The quest for novel antibacterial agents with improved efficacy and safety profiles has led to the exploration of various quinolone derivatives. Among these, 8-(trifluoromethyl)quinolones have emerged as a promising class, demonstrating potent in vivo activity, particularly against Gram-positive pathogens, coupled with a reduced risk of phototoxicity compared to their 8-fluoro counterparts. This guide provides a comparative overview of the in vivo efficacy of this class of compounds, supported by experimental data from key studies.
In Vivo Antibacterial Efficacy
A pivotal study by Sanchez et al. (1992) systematically evaluated a series of 8-(trifluoromethyl)-substituted quinolones and compared their in vivo efficacy against established quinolones such as ciprofloxacin and analogous 6,8-difluoro compounds. The primary measure of in vivo efficacy was the median effective dose (ED50) in a murine systemic infection model.
The data reveals that while the in vitro activity of 8-(trifluoromethyl)quinolones was generally comparable to their 8-H analogues and slightly less than the 6,8-difluoro analogues, their in vivo performance was notably robust.[1] Against infections caused by Streptococcus pyogenes and Streptococcus pneumoniae, the 8-(trifluoromethyl)quinolones demonstrated efficacy comparable to the highly active 6,8-difluoro series and showed a significant improvement, in some cases up to 10-fold, over the corresponding ciprofloxacin analogues.[1]
Quantitative Comparison of In Vivo Efficacy (ED50, mg/kg)
| Compound/Analog | R | X | S. pyogenes (SC) | S. pneumoniae (IP) |
| 8-(Trifluoromethyl)quinolone | Cyclopropyl | CF3 | 5.8 | 12 |
| 8-H Analog | Cyclopropyl | H | 11 | 25 |
| 6,8-Difluoro Analog | Cyclopropyl | F | 2.7 | 15 |
| Ciprofloxacin | Cyclopropyl | H | >100 | >100 |
| 8-(Trifluoromethyl)quinolone | Ethyl | CF3 | 11 | 20 |
| 8-H Analog | Ethyl | H | 18 | 48 |
| 6,8-Difluoro Analog | Ethyl | F | 8.8 | 32 |
| Ciprofloxacin Analog | Ethyl | H | >100 | >100 |
| 8-(Trifluoromethyl)quinolone | tert-Butyl | CF3 | 15 | 35 |
| 8-H Analog | tert-Butyl | H | 25 | 70 |
| 6,8-Difluoro Analog | tert-Butyl | F | 12 | 55 |
Data synthesized from Sanchez et al., J. Med. Chem. 1992, 35(2), 361-7. SC: Subcutaneous infection model; IP: Intraperitoneal infection model.
Reduced Phototoxicity: A Key Advantage
A significant drawback of many fluoroquinolones is their potential to induce phototoxicity. The 8-(trifluoromethyl)quinolones have been shown to possess a markedly improved phototoxic profile compared to their 8-fluoro counterparts.
In a mouse phototolerance assay, the 8-(trifluoromethyl)quinolones were found to be comparable to the 8-H-quinolones, both of which exhibited significantly higher "no-effect" doses, indicating greater tolerance to light exposure, than the corresponding 6,8-difluoroquinolones.[1]
Phototolerance in Mice
| Compound Class | No-Effect Dose (mg/kg) |
| 8-(Trifluoromethyl)quinolones | >100 |
| 8-H-quinolones | >100 |
| 6,8-Difluoroquinolones | 10-20 |
Data synthesized from Sanchez et al., J. Med. Chem. 1992, 35(2), 361-7.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Murine Systemic Infection Model
This model is designed to evaluate the in vivo efficacy of antibacterial agents against systemic infections in mice.
1. Animal Model:
-
Species: Swiss Webster mice (female, 18-22 g)
-
Housing: Maintained under standard laboratory conditions with ad libitum access to food and water.
2. Bacterial Strains and Inoculum Preparation:
-
Strains: Streptococcus pyogenes C203, Streptococcus pneumoniae SV1.
-
Culture: Bacteria are grown in brain-heart infusion broth.
-
Inoculum: The bacterial suspension is diluted in sterile saline or broth to a concentration that results in a lethal infection within a specified timeframe.
3. Infection Procedure:
-
Subcutaneous (SC) Infection (S. pyogenes): A 0.5 mL volume of the bacterial suspension is injected subcutaneously into the dorsal region of the mice.
-
Intraperitoneal (IP) Infection (S. pneumoniae): A 0.5 mL volume of the bacterial suspension is injected intraperitoneally.
4. Treatment:
-
Administration: The test compounds are administered orally (p.o.) or subcutaneously (s.c.) at various dose levels.
-
Timing: Treatment is typically initiated at the time of infection and may be repeated at specified intervals depending on the pharmacokinetic properties of the compounds.
5. Efficacy Assessment:
-
Endpoint: The primary endpoint is the survival of the mice over a defined observation period (e.g., 7 days).
-
Calculation: The median effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as the probit analysis.
Mouse Phototolerance Assay
This assay is used to assess the potential for a compound to induce phototoxicity upon exposure to light.
1. Animal Model:
-
Species: Hairless mice (SKH-1) are often used, or the ears of haired mice can be evaluated.
-
Housing: Similar to the infection model.
2. Compound Administration:
-
Route: The test compound is administered, typically orally or intravenously.
-
Dosage: A range of doses is used to determine a "no-effect" dose.
3. Light Exposure:
-
Light Source: A light source that emits UVA radiation is used.
-
Exposure: A specific area of the animal (e.g., the ears) is exposed to a controlled dose of UVA light for a defined period.
4. Assessment of Phototoxicity:
-
Observation: The exposed area is observed for signs of phototoxicity, such as erythema (redness) and edema (swelling), at various time points after exposure.
-
Scoring: A scoring system is often used to quantify the severity of the phototoxic reaction.
-
Endpoint: The "no-effect" dose is the highest dose at which no phototoxic reaction is observed.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action for 8-(trifluoromethyl)quinolones.
Caption: Workflow for the murine systemic infection model.
Caption: Workflow for the mouse phototolerance assay.
References
A Comparative Guide to Assessing the Purity of Synthesized 8-Fluoroquinoline
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter influencing downstream applications, from biological assays to final drug efficacy and safety. This guide provides a comparative overview of key analytical techniques for assessing the purity of 8-fluoroquinoline, a fluorinated quinoline derivative of interest in pharmaceutical and materials science research.[1] The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy is objectively compared, supported by detailed experimental protocols and data presentation.
Introduction to Purity Assessment
The verification of a compound's purity is a fundamental step in chemical synthesis.[2] Impurities can arise from unreacted starting materials, intermediates, byproducts of side reactions, or degradation products.[2][3] For novel quinoline derivatives like this compound, a multi-faceted analytical approach is essential to ensure the identity and purity of the synthesized sample.[2][4]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of quantitative accuracy.[5]
| Technique | Principle | Advantages | Disadvantages | Typical Data Output |
| HPLC-UV | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5] | - Wide applicability for non-volatile and thermally labile compounds.- Excellent quantitative accuracy and precision.[6] - Robust and reproducible method.[7] | - Requires a chromophore for UV detection.- May require method development to achieve optimal separation.[8] | Chromatogram showing retention time and peak area of the main compound and impurities. Purity is calculated based on the relative peak areas. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.[5] | - High resolution for volatile and semi-volatile impurities.[5] - Provides structural information for impurity identification. - High sensitivity. | - Not suitable for non-volatile or thermally unstable compounds.- Derivatization may be required for some compounds. | Total ion chromatogram showing retention time and mass spectrum for each peak, allowing for identification and quantification of impurities. |
| qNMR | Provides quantitative information based on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[9] | - Primary analytical method that can provide a highly accurate purity value without a specific reference standard.[5][10] - Provides structural confirmation of the main compound and impurities.[9] - Non-destructive technique.[10] | - Lower sensitivity compared to chromatographic methods.- Overlapping signals can complicate quantification.[10] - Requires a high-field NMR spectrometer and careful experimental setup.[11] | NMR spectrum showing chemical shifts, signal integrals, and coupling constants. Purity is determined by comparing the integral of the analyte's signals to that of a certified internal standard.[12] |
| Elemental Analysis | Determines the percentage composition of elements (typically C, H, N) in a sample.[13] | - Provides the empirical formula of the compound.[13][14] - Can indicate the presence of inorganic impurities.[15] - A long-established and reliable method for purity confirmation.[15] | - Does not provide information on organic impurities with the same elemental composition.- Requires a relatively larger sample amount.- Can be prone to manipulation if not performed with rigor.[15] | A report comparing the experimentally determined weight percentages of elements to the calculated values for the theoretical formula.[16] |
Experimental Protocols
This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for quinoline derivatives.[2]
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution like phosphate buffer at pH 2.5-5.5) is typically used.[6][8] A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 225 nm or 280 nm).[6][17]
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.
This protocol is suitable for the analysis of volatile and semi-volatile impurities in this compound samples.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally effective for halogenated aromatic compounds.[18]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program: Start at 90°C, hold for 2 minutes, then ramp to 260°C at a rate of 20°C/min, and hold for 3 minutes.[18]
-
Injector: Splitless injection at 250°C.[18]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or toluene to a concentration of approximately 1 mg/mL.
This protocol provides a highly accurate purity assessment without the need for a specific this compound reference standard.[5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons, allowing for accurate integration.
-
Data Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.[12]
Data Presentation and Interpretation
The following table summarizes hypothetical data obtained from the analysis of two different batches of synthesized this compound.
| Analytical Method | Batch A - Purity (%) | Batch B - Purity (%) | Detected Impurities |
| HPLC-UV (Area %) | 99.6 | 98.2 | Impurity 1 (RT=3.5 min), Impurity 2 (RT=5.8 min) |
| GC-MS (Area %) | 99.8 | 99.1 | Volatile Impurity 3 (m/z=129), Starting Material (m/z=111) |
| qNMR (mol/mol %) | 99.5 | 98.0 | Unidentified aromatic impurities |
| Elemental Analysis | C: 73.45, H: 4.10, N: 9.50 | C: 72.80, H: 4.25, N: 9.35 | Theoretical: C: 73.46, H: 4.11, N: 9.52 |
Interpretation:
-
Batch A shows high purity across all methods, with the elemental analysis closely matching the theoretical values.
-
Batch B shows lower purity, with HPLC and qNMR indicating the presence of more significant impurities. GC-MS suggests the presence of residual starting material (2-fluoroaniline, molecular weight 111). The deviation in the elemental analysis for Batch B also points towards the presence of impurities.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of a synthesized this compound sample and the relationship between the different analytical techniques.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Interrelationship of key analytical techniques for purity analysis.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires the application of multiple, complementary analytical techniques. HPLC provides robust quantitative data on the main component and non-volatile impurities, while GC-MS is invaluable for identifying volatile contaminants and residual starting materials. qNMR serves as a primary method for obtaining a highly accurate purity value and confirming the compound's structure. Elemental analysis validates the empirical formula, providing an additional layer of confidence in the sample's composition. By employing a combination of these methods, researchers can ensure the quality and reliability of their synthesized this compound for subsequent research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. moca.net.ua [moca.net.ua]
- 7. benchchem.com [benchchem.com]
- 8. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 14. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. madison-proceedings.com [madison-proceedings.com]
Safety Operating Guide
Navigating the Safe Disposal of 8-Fluoroquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Fluoroquinoline, a halogenated heterocyclic compound. Adherence to these procedures is paramount to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult its Safety Data Sheet (SDS). While a specific SDS for this compound was not found in the immediate search, data for structurally similar halogenated quinolines and fluoroquinolone compounds indicate a number of potential hazards.[1][2] This substance should be handled with care, assuming it may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE):
A summary of recommended PPE for handling this compound is provided below.
| Equipment | Specification |
| Gloves | Nitrile rubber or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | Use a properly fitted NIOSH-approved respirator if handling powders or creating aerosols. |
Spill Management:
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris and place it in a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps for safe and compliant disposal, treating it as a halogenated organic hazardous waste.[3][4][5]
-
Waste Segregation: It is crucial to segregate halogenated organic waste from all other waste streams, especially non-halogenated solvents.[3][5] Do not mix this compound waste with acids, bases, or other reactive chemicals.[4][6]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and compatible hazardous waste container.[4][7] Polyethylene containers are often suitable for halogenated solvent waste.[4]
-
The container must be in good condition, compatible with the material, and have a secure, tight-fitting lid.[4][6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secured, cool, and well-ventilated space away from direct sunlight and sources of ignition.[4][6]
-
Ensure the container is stored upright and in secondary containment to prevent spills.[4]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4] The primary recommended method for the disposal of such pharmaceutical and halogenated waste is incineration by a licensed hazardous waste management facility.[5][8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 8-Fluoroquinoline
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of 8-Fluoroquinoline. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are skin and eye irritation. Below is a summary of its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark)[1] | Warning[1] | H315: Causes skin irritation[1][2][3] |
| Eye Irritant (Category 2) | GHS07 (Exclamation Mark)[1] | Warning[1] | H319: Causes serious eye irritation[1][2][3] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical Splash Goggles or Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A flame-retardant lab coat that fully covers the arms is required. |
| Respiratory | Use in a well-ventilated area or fume hood | Respiratory protection is generally not required when handling small quantities in a well-ventilated laboratory or under a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.
-
Weighing: Conduct all weighing operations of solid this compound within a chemical fume hood to prevent inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage Plan
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6]
-
Waste Collection: Collect all waste containing this compound (including contaminated solids, solutions, and PPE) in a designated, clearly labeled, and sealed hazardous waste container.[7][8]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste disposal program. Do not dispose of this compound down the drain or in regular trash.[7][9]
Experimental Workflow & Safety Logic
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Step-by-step procedure for safely handling this compound.
Caption: Logical flow for responding to an exposure incident.
Caption: Procedural steps for the proper disposal of this compound waste.
References
- 1. This compound AldrichCPR | 394-68-3 [sigmaaldrich.com]
- 2. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 394-68-3 Name: this compound [xixisys.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
